SU056
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H16FNO5 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
8-(3-fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C20H16FNO5/c21-12-3-1-2-11(6-12)18-13-7-16-17(27-10-26-16)8-14(13)22(4-5-23)15-9-25-20(24)19(15)18/h1-3,6-8,18,23H,4-5,9-10H2 |
Clave InChI |
WVJVLSHRAJOEEW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SU056: A Technical Guide to the Mechanism of Action of a First-in-Class YB-1 Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
SU056 is a novel, first-in-class small molecule inhibitor targeting Y-box binding protein 1 (YB-1), a crucial regulator of transcription and translation implicated in cancer progression and drug resistance.[1][2] Identified as an azopodophyllotoxin, this compound physically interacts with YB-1 to disrupt its oncogenic functions, leading to potent anti-tumor activity.[1][3] This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the oncoprotein YB-1.[2][4] YB-1 is a multifunctional protein that plays a significant role in all stages of gene expression, from transcription and splicing to mRNA stabilization and translation.[5] It is overexpressed in numerous cancers and is a key driver of malignant phenotypes, including proliferation, metastasis, and resistance to chemotherapy.[1][5]
This compound exerts its effects through a multi-faceted inhibition of YB-1's functions:
-
Physical Interaction: this compound directly and biophysically binds to the YB-1 protein.[1][3] This interaction is the initiating event for its inhibitory cascade.
-
Disruption of Protein Synthesis: A critical consequence of this binding is the disruption of the cellular protein translation machinery.[6] Experimental findings indicate that this compound interacts with YB-1 at a specific site that prevents YB-1 from binding to messenger RNA (mRNA) and inhibits the association between YB-1 and the protein synthesis apparatus, thereby suppressing the translation of key oncogenic proteins.[6]
-
Reduction of YB-1 Expression: Treatment with this compound has been shown to reduce the overall expression levels of the YB-1 protein in cancer cells.[3]
Signaling Pathways and Downstream Effects
By inhibiting YB-1, this compound modulates a wide array of downstream signaling pathways and effector proteins that are critical for cancer cell survival and proliferation.
The inhibition of YB-1 by this compound leads to:
-
Downregulation of Oncogenic and Resistance-Associated Proteins: this compound treatment results in the decreased expression of key proteins regulated by YB-1, including the multidrug resistance protein 1 (MDR1), c-Myc, and CD44.[3] This directly impacts the cancer cells' ability to evade chemotherapy. Other downstream proteins suppressed include TMSB10, SUMO2, and PMSB2.[4][5]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death. Proteomic analyses show that this compound treatment leads to an enrichment of proteins associated with apoptosis and RNA degradation pathways.[3]
-
Cell Cycle Arrest: this compound causes cancer cells to arrest in the G1 and sub-G1 phases of the cell cycle, thereby inhibiting their proliferation.[4]
-
Inhibition of Metastasis: The compound effectively inhibits cancer cell migration, a key step in the metastatic cascade.[4] In preclinical models of triple-negative breast cancer, this compound treatment led to a 65.5% decrease in lung metastasis.[6]
-
Downregulation of Splicing Pathways: this compound has been observed to downregulate the spliceosome pathway, further interfering with proper gene expression in cancer cells.[3]
Below is a diagram illustrating the core signaling pathway affected by this compound.
Quantitative Data: In Vitro Potency
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined in various ovarian and triple-negative breast cancer cell models. To date, specific inhibition constant (Ki) values for the this compound-YB-1 interaction have not been reported in the available literature.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OVCAR3 | Ovarian Cancer | 1.27 | [3] |
| OVCAR8 | Ovarian Cancer | 3.18 | [3] |
| OVCAR5 | Ovarian Cancer | 4.33 | [3] |
| OVCAR4 | Ovarian Cancer | 6.80 | [3] |
| SKOV3 | Ovarian Cancer | 1.73 | [3][7][8][9] |
| ID8 | Ovarian Cancer (Murine) | 3.75 | [3] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures and the experimental details described in the primary literature.
Cell Viability Assay (MTT-Based)
This protocol determines the IC50 of this compound by measuring the metabolic activity of treated cells.
-
Cell Seeding: Seed cancer cells (e.g., OVCAR8, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions (e.g., ranging from 0.1 µM to 100 µM) to triplicate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log-concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Western Blot Analysis
This protocol is used to measure the expression levels of YB-1 and downstream target proteins.
-
Cell Lysis: Plate cells in a 6-well dish and treat with various concentrations of this compound (e.g., 1 µM, 5 µM) for 12-24 hours.[4] Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-YB-1, anti-MDR1, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, apply an ECL chemiluminescence substrate and visualize the protein bands using a digital imaging system. Densitometry analysis is used to quantify band intensity relative to a loading control (e.g., Actin).
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1-5 µM) for 6-24 hours.[3][4]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Drug Discovery Workflow
The development and characterization of a targeted inhibitor like this compound follow a structured workflow from initial discovery to preclinical validation.
Conclusion
This compound represents a significant advancement in targeting the historically challenging oncoprotein YB-1. Its mechanism of action, centered on the direct inhibition of YB-1's role in protein translation, leads to robust anti-cancer effects including cell cycle arrest, apoptosis, and reduced migration and drug resistance. Preclinical studies in ovarian and triple-negative breast cancer models have demonstrated significant tumor growth inhibition and reduced metastasis with good tolerability.[3][6] These findings establish this compound as a promising therapeutic candidate, warranting further investigation and clinical development for the treatment of YB-1-driven malignancies.
References
- 1. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selleck Chemical LLC this compound-E1331-5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
SU056: A Technical Guide to a Novel YB-1 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-box binding protein-1 (YB-1) has emerged as a critical oncoprotein, implicated in the progression, metastasis, and drug resistance of numerous cancers.[1][2] Its multifaceted role in regulating transcription and translation of key oncogenes makes it a compelling target for therapeutic intervention.[3][4] SU056, a novel azopodophyllotoxin small molecule, has been identified as a potent, first-in-class inhibitor of YB-1, demonstrating significant anti-tumor activity in preclinical cancer models.[5][6] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting YB-1.[5] It physically interacts with the YB-1 protein, leading to its degradation and subsequently disrupting the protein translation machinery essential for cancer cell growth.[7][8] This inhibition prevents YB-1 from binding to mRNA and interacting with the protein synthesis machinery, ultimately suppressing the translation of oncogenic proteins.[7][8]
YB-1 Signaling Pathway and this compound Intervention
The Y-box binding protein 1 (YB-1) is a key node in several signaling pathways that are frequently dysregulated in cancer. As depicted in the diagram below, YB-1 is activated by upstream kinases such as AKT, ERK, and RSK, leading to its translocation into the nucleus. In the nucleus, YB-1 regulates the transcription of a wide array of genes involved in cell proliferation, survival, and drug resistance. This compound acts as a direct inhibitor of YB-1, preventing its downstream effects and thereby halting these pro-cancerous processes.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cancer Type | IC50 (μM) | Citation(s) |
| OVCAR3 | Ovarian Cancer | 1.27 | [7] |
| OVCAR4 | Ovarian Cancer | 6.8 | [7] |
| OVCAR5 | Ovarian Cancer | 4.33 | [7] |
| OVCAR8 | Ovarian Cancer | 3.18 | [7] |
| SKOV3 | Ovarian Cancer | 1.73 | [7] |
| ID8 | Ovarian Cancer (murine) | 3.75 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Group | Dosing Regimen | Outcome | Citation(s) |
| Triple-Negative Breast Cancer (Patient-Derived Xenograft) | This compound | Oral, daily for 21 days | Up to 63% tumor growth inhibition | [8] |
| Triple-Negative Breast Cancer (Metastasis Model) | This compound | Not specified | 65.5% decrease in lung metastasis | [8] |
| Ovarian Cancer (ID8 murine xenograft) | This compound | 20 mg/kg, i.p. | 2-fold reduction in tumor weight | [7] |
| Ovarian Cancer (OVCAR8 xenograft) | This compound + Paclitaxel | This compound: 10 mg/kg, i.p., daily; Paclitaxel: 5 mg/kg, i.p., weekly | Greater reduction in tumor growth than single agents | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on established protocols and tailored to the investigation of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR8, SKOV3)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures used in the evaluation of this compound.
Conclusion
This compound represents a promising new therapeutic agent for cancers dependent on YB-1 signaling. Its ability to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in preclinical models of aggressive cancers like triple-negative breast cancer and ovarian cancer underscores its potential.[7][8] The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other YB-1 inhibitors as a novel class of anti-cancer drugs. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer types, is warranted.
References
- 1. Targeting RNA:protein interactions with an integrative approach leads to the identification of potent YBX1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RNA:protein interactions with an integrative approach leads to the identification of potent YBX1 inhibitors | eLife [elifesciences.org]
- 3. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
SU056: A First-in-Class YB-1 Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Abstract
SU056 is a novel, first-in-class small molecule inhibitor of Y-box binding protein 1 (YB-1), a proto-oncogenic transcription and translation factor implicated in tumor progression and drug resistance. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals in the field of oncology. The information presented herein is based on publicly available preclinical data and is intended for research purposes only.
Introduction
Y-box binding protein 1 (YB-1) is a multifunctional protein that plays a critical role in cellular processes such as proliferation, differentiation, DNA repair, and stress response.[1] Its overexpression is observed in numerous cancers, including ovarian and triple-negative breast cancer, and is often associated with poor prognosis and resistance to conventional therapies.[1][2] YB-1 exerts its oncogenic functions by regulating the transcription and translation of genes involved in cell growth, metastasis, and drug resistance.[3] Given its central role in malignancy, YB-1 has emerged as a promising therapeutic target. This compound was identified as a potent and specific inhibitor of YB-1, demonstrating significant anti-tumor activity in preclinical models.[4]
Discovery and Development
This compound is an azopodophyllotoxin-derived small molecule that was discovered to potently inhibit tumor growth and progression through the inhibition of YB-1.[4] Preclinical studies have demonstrated its efficacy in various cancer models, including ovarian cancer, triple-negative breast cancer, and acute myeloid leukemia (AML).[4][5] These studies have shown that this compound can induce cell-cycle arrest, promote apoptosis, and inhibit cell migration in cancer cells.[1][6] Furthermore, this compound has been observed to enhance the cytotoxic effects of standard chemotherapeutic agents like paclitaxel, suggesting its potential in combination therapies.[6] Toxicological studies in animal models have indicated that this compound is well-tolerated, with no significant adverse effects observed at therapeutic doses.[2]
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting YB-1.[5] It physically interacts with YB-1, disrupting its ability to bind to mRNA and its association with the protein synthesis machinery.[2] This interference with YB-1's function leads to the suppression of protein translation, a critical process for cancer cell growth and survival.[5] Downstream of YB-1, this compound has been shown to inhibit the expression of several proteins, including TMSB10, SUMO2, and PMSB2.[1][6]
Signaling Pathway
The YB-1 signaling pathway is complex and integrated with other major oncogenic pathways, including PI3K/AKT and Ras/MEK.[7] These pathways can lead to the phosphorylation of YB-1, promoting its translocation to the nucleus where it regulates the expression of target genes.[7] this compound's inhibition of YB-1 disrupts this cascade, leading to the observed anti-tumor effects.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (µM) |
| OVCAR3 | 1.27 |
| OVCAR4 | 6.8 |
| OVCAR5 | 4.33 |
| OVCAR8 | 3.18 |
| SKOV3 | 1.73 |
| ID8 | 3.75 |
| Table 1: IC50 values of this compound in various ovarian cancer cell lines after 48 hours of treatment.[6] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of ovarian and triple-negative breast cancer have confirmed the anti-tumor activity of this compound.
| Cancer Model | Treatment | Dosage | Administration | Outcome |
| Ovarian Cancer (ID8 cells) | This compound | 20 mg/kg | Intraperitoneal | Tumor growth inhibition.[1][6] |
| Ovarian Cancer (OVCAR8 cells) | This compound + Paclitaxel | 10 mg/kg (this compound) + 5 mg/kg (Paclitaxel) | Intraperitoneal (daily for this compound, weekly for Paclitaxel) | Synergistic inhibition of tumor growth.[1] |
| Triple-Negative Breast Cancer (Patient-derived xenograft) | This compound | Not specified | Oral (over 21 days) | Up to 63% inhibition of tumor growth.[2] |
| Triple-Negative Breast Cancer (Metastasis model) | This compound | Not specified | Oral | 65.5% decrease in lung metastasis.[2] |
| Table 2: Summary of in vivo efficacy of this compound in mouse models. |
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical evaluation of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., OVCAR8, SKOV3) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol describes the detection of YB-1 and its downstream target proteins in cancer cells following treatment with this compound.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 12 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YB-1, TMSB10, SUMO2, PMSB2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of ovarian cancer.
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Cell Implantation: Inject a suspension of ovarian cancer cells (e.g., 5 x 10^6 ID8 or OVCAR8 cells) in sterile PBS or Matrigel into the peritoneal cavity of each mouse.
-
Tumor Establishment: Allow the tumors to establish for a period of 7-14 days, or until tumors are palpable or detectable by imaging.
-
Treatment Groups: Randomize the mice into different treatment groups:
-
Vehicle control
-
This compound (e.g., 10 or 20 mg/kg, daily, i.p.)
-
Paclitaxel (e.g., 5 mg/kg, weekly, i.p.)
-
This compound + Paclitaxel
-
-
Treatment Administration: Administer the treatments according to the specified doses, routes, and schedules.
-
Monitoring: Monitor tumor growth by imaging (e.g., bioluminescence) or caliper measurements (for subcutaneous models). Monitor the health of the animals by recording body weight and observing for any signs of toxicity.
-
Study Endpoint: Euthanize the mice at the end of the study (e.g., after 3-4 weeks of treatment) or when tumors reach a predetermined size.
-
Tumor Analysis: Excise the tumors and measure their weight and volume. Tissues can be collected for further analysis, such as immunohistochemistry or western blotting.
Conclusion
This compound is a promising, first-in-class YB-1 inhibitor with demonstrated preclinical anti-tumor activity in various cancer models. Its unique mechanism of action, targeting the protein translation machinery through YB-1, offers a novel therapeutic strategy for cancers that are resistant to current treatments. The data presented in this technical guide highlight the potential of this compound as a standalone or combination therapy. Further investigation, including formal clinical trials, is warranted to fully elucidate its therapeutic potential in cancer patients. As of now, this compound is still in the preclinical development stage, and no clinical trials have been initiated.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Center for Experimental Therapeutics translates lab discoveries to treatments | OHSU News [news.ohsu.edu]
- 3. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SU056: A Technical Guide to a Novel YB-1 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU056 is a novel small molecule inhibitor targeting the Y-box binding protein 1 (YB-1), a multifunctional oncoprotein implicated in tumor progression and therapeutic resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of key experimental findings, methodologies, and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 9-(3-fluorophenyl)-5-(2-hydroxyethyl)-6,9-dihydro-[1][2]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, is a key compound in its class. Its fundamental properties are detailed below.
| Property | Value | Reference |
| CAS Number | 2376580-08-2 | [1][3] |
| Molecular Formula | C20H16FNO5 | [1][3] |
| Molecular Weight | 369.35 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | FC1=CC=CC(C2C3=CC(OCO4)=C4C=C3N(CCO)C(CO5)=C2C5=O)=C1 | [3] |
Pharmacological Properties
This compound is a potent and specific inhibitor of Y-box binding protein 1 (YB-1).[1] YB-1 is a transcription and translation factor that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and drug resistance.
Mechanism of Action
This compound functions by directly inhibiting the activity of YB-1.[1] This inhibition leads to the downstream suppression of YB-1 target genes, resulting in cell-cycle arrest, induction of apoptosis, and a reduction in cell migration in cancer cells.[2]
The proposed signaling pathway for this compound's action is depicted below:
In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity across a panel of ovarian cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | IC50 (µM) | Reference |
| OVCAR4 | 5.6 | [1] |
| OVCAR8 | 3.2 | [1] |
| SKOV3 | 3.7 | [1] |
In Vivo Efficacy and Safety
In preclinical murine models of ovarian cancer, this compound has been shown to effectively inhibit tumor growth. Administration of this compound resulted in a significant reduction in tumor volume and weight. Importantly, these studies also indicated that this compound is well-tolerated, with no observable liver toxicity.[1]
Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of this compound, based on available information. Detailed, step-by-step protocols are not fully available in the public domain and would be found in the primary research literature.
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Ovarian cancer cell lines (OVCAR4, OVCAR8, SKOV3) were treated with varying concentrations of this compound (typically 1-10 µM) for a specified period. Cell viability was assessed using a standard method, such as the MTT or MTS assay, to determine the IC50 values.
Apoptosis Assay
-
Objective: To confirm that this compound induces programmed cell death.
-
Methodology: Cancer cells were treated with this compound. Apoptosis was quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry analysis. This method distinguishes between viable, apoptotic, and necrotic cells.
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of YB-1 and its downstream target proteins.
-
Methodology: Cells were treated with this compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against YB-1 and other proteins of interest.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
-
Methodology: Immunocompromised mice were subcutaneously or orthotopically implanted with human ovarian cancer cells. Once tumors were established, mice were treated with this compound (e.g., 20 mg/kg, intraperitoneally) or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed. Toxicological assessments, such as monitoring body weight and analyzing liver function markers, were also performed.
The general workflow for these key experiments is outlined in the diagram below:
Conclusion
This compound is a promising, first-in-class YB-1 inhibitor with demonstrated anti-cancer activity in both in vitro and in vivo models of ovarian cancer. Its ability to induce cell cycle arrest and apoptosis, coupled with a favorable preliminary safety profile, makes it a strong candidate for further preclinical and clinical development. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
Y-Box Binding Protein-1 (YB-1): A Multifaceted Regulator in Tumorigenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: The Y-box binding protein-1 (YB-1) has emerged as a critical player in the landscape of oncology, functioning as a key regulator of numerous cellular processes that collectively contribute to tumor initiation, progression, and therapeutic resistance. This technical guide provides a comprehensive overview of the multifaceted functions of YB-1 in tumorigenesis, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it governs.
The Central Role of YB-1 in Cancer Hallmarks
YB-1, a member of the cold shock domain protein family, is a versatile DNA and RNA binding protein that exerts its influence in both the nucleus and cytoplasm.[1] Its overexpression is a common feature across a wide array of human cancers, including breast, lung, colon, and ovarian cancers, and frequently correlates with poor prognosis, increased metastasis, and multidrug resistance.[1][2] YB-1's oncogenic functions are intrinsically linked to its ability to modulate the core hallmarks of cancer.
Sustaining Proliferative Signaling
YB-1 is a potent driver of cancer cell proliferation. It facilitates the progression of the cell cycle, particularly through the G1/S phase transition.[3] Mechanistically, YB-1 directly binds to the promoters of and activates the transcription of several key cell cycle-regulated genes.[3] Upon YB-1 knockdown, a significant reduction in cancer cell proliferation is observed, often in the range of 40-60%.[4]
Table 1: YB-1's Impact on Cell Proliferation and Key Cell Cycle Regulators
| Target Gene/Process | Effect of YB-1 Overexpression/Activation | Effect of YB-1 Knockdown/Inhibition | Cancer Type(s) |
| Cell Proliferation | Increased | 40-60% reduction in proliferation[4] | Mesothelioma, Breast Cancer, Neuroblastoma |
| Cyclin A | Increased transcription and translation[3] | Downregulation | Breast Cancer, Neuroblastoma |
| Cyclin B1 | Increased transcription and translation[3] | Downregulation | Breast Cancer |
| Cyclin D1 | Increased transcription[5] | Downregulation of promoter activity and protein expression[5] | Neuroblastoma, Breast Cancer |
| PCNA | Increased expression | - | Colorectal Cancer, Lung Cancer |
| E2F1 | Increased promoter activity | Decreased promoter activity (e.g., relative activity from 4.04 to 1.40)[6] | Lung Cancer |
| Cell Cycle Arrest | - | G1 phase arrest | Breast Cancer |
Enabling Metastasis through Epithelial-to-Mesenchymal Transition (EMT)
YB-1 is a key orchestrator of the epithelial-to-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties, facilitating metastasis.[7] YB-1 promotes the expression of key EMT-inducing transcription factors, such as Snail and Twist, while repressing epithelial markers like E-cadherin.[8][9][10][11][12] The interplay between YB-1 and signaling pathways like TGF-β is crucial in this process.[5][13][14][15][16]
Table 2: YB-1's Quantitative Role in Regulating EMT Markers
| EMT Marker | Effect of YB-1 Overexpression/Activation | Effect of YB-1 Knockdown/Inhibition | Cancer Type(s) |
| E-cadherin | Decreased expression (inversely correlated with YB-1)[7] | Increased expression | Prostate Cancer, Breast Cancer |
| N-cadherin | Increased expression | Decreased expression | Breast Cancer |
| Vimentin | Increased expression | Decreased expression | Prostate Cancer |
| Snail | Increased expression | Decreased expression | Breast Cancer |
| Twist | Increased expression | Decreased expression | Breast Cancer |
| Cell Invasion | Increased (e.g., ~4.5-fold in breast cancer cells) | Decreased | Breast Cancer |
| Cell Migration | Increased | Decreased | Breast Cancer |
Conferring Drug Resistance
A critical function of YB-1 in tumorigenesis is its ability to induce multidrug resistance (MDR).[1] Nuclear localization of YB-1 is strongly associated with the expression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein drug efflux pump.[17][18][19][20] YB-1 directly binds to the promoter of the MDR1 gene to activate its transcription.[21]
Table 3: YB-1 and the Regulation of Multidrug Resistance
| Gene/Phenotype | Association with Nuclear YB-1 | Effect of YB-1 Knockdown/Inhibition | Cancer Type(s) |
| MDR1 (P-glycoprotein) | High expression in tumors with nuclear YB-1[17] | Decreased MDR1 expression | Breast Cancer, Ovarian Cancer |
| Cisplatin (B142131) Resistance | Increased resistance | Sensitization to cisplatin | Breast Cancer |
| Doxorubicin Resistance | Increased resistance | Sensitization to doxorubicin | Breast Cancer |
Key Signaling Pathways Involving YB-1
YB-1 functions as a central hub, integrating signals from various oncogenic pathways to drive tumorigenesis. Its activity is tightly regulated by post-translational modifications, primarily phosphorylation.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a major upstream regulator of YB-1. The kinase AKT directly phosphorylates YB-1 at the serine 102 residue (S102) within its cold shock domain.[3][4][6][17] This phosphorylation event is critical for the nuclear translocation of YB-1, enabling its function as a transcription factor.[17] Disruption of this phosphorylation site abrogates YB-1's ability to promote tumor cell growth.[17]
Caption: PI3K/AKT pathway leading to YB-1 phosphorylation and nuclear translocation.
The Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway also plays a role in the activation of YB-1, contributing to its pro-proliferative functions. While less direct than AKT-mediated phosphorylation, this pathway can influence YB-1 activity and its downstream effects.
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key inducer of EMT, and its effects are often mediated through YB-1. TGF-β can stimulate the expression and nuclear translocation of YB-1, which in turn activates the transcription of EMT-related genes.[5][13][14][15][16]
Caption: TGF-β signaling pathway converges on YB-1 to drive EMT.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for key experimental techniques used to investigate the function of YB-1 in tumorigenesis.
Chromatin Immunoprecipitation (ChIP) for YB-1 Target Gene Identification
This protocol is for the identification of genomic regions directly bound by YB-1.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Lyse the cells with a buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an anti-YB-1 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR with primers for putative target gene promoters or by high-throughput sequencing (ChIP-seq).[16][22][23][24][25]
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Co-Immunoprecipitation (Co-IP) for Identifying YB-1 Interacting Proteins
This protocol is for the identification of proteins that interact with YB-1 in a cellular context.
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-YB-1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the YB-1 interactome.[8][14][15][26][27]
Luciferase Reporter Assay for YB-1 Transcriptional Activity
This assay is used to determine if YB-1 can regulate the promoter activity of a target gene.
-
Plasmid Construction: Clone the promoter region of the putative YB-1 target gene upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect the reporter plasmid along with a YB-1 expression plasmid (or siRNA against YB-1) and a control plasmid expressing Renilla luciferase (for normalization) into cells.
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Normalization: Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Compare the activity in the presence and absence of YB-1 overexpression or knockdown.[1][2][19][21][28][29][30][31][32]
In Vivo Tumorigenesis Assay
This assay assesses the effect of YB-1 on tumor growth in an animal model.
-
Cell Preparation: Stably transfect cancer cells with a vector to overexpress YB-1 or a short hairpin RNA (shRNA) to knockdown YB-1.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Cell Injection: Subcutaneously inject a defined number of the engineered cancer cells (e.g., 1 x 10^6 cells) into the flanks of the mice.
-
Tumor Monitoring: Measure the tumor volume regularly (e.g., twice a week) using calipers. The formula for tumor volume is typically (Length x Width^2) / 2.
-
Endpoint: At the end of the experiment (e.g., after 4-6 weeks or when tumors reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform histological and immunohistochemical analysis to confirm YB-1 expression and assess tumor characteristics.[22][23][24][27][33][34]
Conclusion and Future Directions
YB-1 stands as a pivotal oncogene, intricately involved in multiple facets of tumorigenesis. Its role in driving proliferation, metastasis, and drug resistance makes it an attractive therapeutic target. The detailed methodologies provided in this guide offer a framework for researchers to further dissect the complex functions of YB-1 and its associated signaling networks. Future research should focus on the development of specific inhibitors that can disrupt the oncogenic activities of YB-1, potentially offering novel therapeutic strategies for a wide range of cancers. The continued elucidation of the YB-1 interactome and its downstream targets will be crucial in designing these targeted therapies and ultimately improving patient outcomes.
References
- 1. An integrative approach to identify YB-1-interacting proteins required for cisplatin resistance in MCF7 and MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Akt-Mediated YB-1 Phosphorylation Activates Translation of Silent mRNA Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Transforming growth factor‐β signaling in cancer invasion and metastasis | Semantic Scholar [semanticscholar.org]
- 6. Akt-mediated YB-1 phosphorylation activates translation of silent mRNA species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of the protein stability of EMT transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-expression of SNAIL and TWIST determines prognosis in estrogen receptor-positive early breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal and spatial cooperation of Snail1 and Twist1 during epithelial-mesenchymal transition predicts for human breast cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β1 Signaling Targets Metastasis-associated Protein 1, a New Effector in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 16. Role and clinical significance of TGF-β1 and TGF-βR1 in malignant tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akt phosphorylates the Y-box binding protein 1 at Ser102 located in the cold shock domain and affects the anchorage-independent growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BiTE® Xenograft Protocol [protocols.io]
- 25. Profiling triple-negative breast cancer-specific super-enhancers identifies high-risk mesenchymal development subtype and BETi-Targetable vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. YB1 Is a Major Contributor to Health Disparities in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An integrative approach to identify YB‐1‐interacting proteins required for cisplatin resistance in MCF7 and MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. opentrons.com [opentrons.com]
- 31. Inhibition of Cyclin D1 Kinase Activity Is Associated with E2F-Mediated Inhibition of Cyclin D1 Promoter Activity through E2F and Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Down-Regulation of Cyclin D1 Expression by Prostaglandin A2 Is Mediated by Enhanced Cyclin D1 mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
SU056 target protein YB-1
An In-depth Technical Guide to SU056 and its Target Protein YB-1
For Researchers, Scientists, and Drug Development Professionals
Y-box binding protein 1 (YB-1) is a multifunctional oncoprotein implicated in tumor progression, metastasis, and the development of treatment resistance across a range of cancers.[1][2][3][4] Its overexpression is a common feature in various malignancies, making it a compelling target for novel cancer therapeutics.[3][4] this compound, an azopodophyllotoxin small molecule, has emerged as a first-in-class direct inhibitor of YB-1.[1][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on YB-1 and associated downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of YB-1 targeted therapies.
Introduction to YB-1
Y-box binding protein 1 (YB-1) is a member of the cold shock domain protein family and plays a critical role in cellular processes such as DNA repair, transcription, and translation.[4] It is composed of three main domains: an N-terminal alanine (B10760859) and proline-rich domain, a central cold shock domain (CSD), and a C-terminal domain with alternating clusters of positively and negatively charged amino acids.[4] YB-1's oncogenic functions are multifaceted. Under cellular stress, it translocates from the cytoplasm to the nucleus, where it regulates the expression of genes involved in cell proliferation, stemness, and multidrug resistance.[3][6] As an RNA-binding protein, YB-1 also modulates mRNA stability and translation, further contributing to its role in cancer progression.[3][6]
This compound: A Direct Inhibitor of YB-1
This compound is a small molecule that has been identified as a potent and direct inhibitor of YB-1.[1][5] It has been shown to biophysically bind to YB-1, leading to the inhibition of its activity and downstream functions.[5] The interaction of this compound with YB-1 disrupts key protein-protein and protein-RNA interactions, ultimately leading to anti-cancer effects.
Mechanism of Action
This compound exerts its anti-tumor activity by directly targeting YB-1. This interaction inhibits the ability of YB-1 to bind to mRNA and interferes with the protein synthesis machinery, thereby suppressing the translation of proteins crucial for cancer cell survival and proliferation.[7] The inhibition of YB-1 by this compound leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of cell migration.[2][6][8] Furthermore, this compound treatment has been shown to downregulate the expression of YB-1 itself and other associated proteins such as TMSB10, SUMO2, and PMSB2.[8]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SKOV3 | Ovarian Cancer | 1.73 | [9] |
| OVCAR3 | Ovarian Cancer | 1.27 | [8] |
| OVCAR4 | Ovarian Cancer | 6.8 | [8] |
| OVCAR5 | Ovarian Cancer | 4.33 | [8] |
| OVCAR8 | Ovarian Cancer | 3.18 | [8] |
| ID8 | Ovarian Cancer | 3.75 | [8] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line(s) | Effect | Concentration(s) | Duration | Citation |
| OVCAR3/4/5/8, SKOV3, ID8 | Inhibition of cell growth | ~0-10 µM | 48 h | [6][8] |
| OVCAR-8, ID8 | Inhibition of colony formation | 1 µM | 5-8 days | [8] |
| OVCAR8, SKOV3, ID8 | Cell cycle arrest (Sub-G1 and G1 phases) | 1-5 µM | 6 h | [8] |
| OVCAR8, SKOV3, ID8 | Inhibition of cell migration | 0-1 µM | 12 h | [6][8] |
| OVCAR8, SKOV3, ID8 | Induction of apoptosis | 0-5 µM | 24 h | [8] |
| OVCAR8 | Inhibition of YB-1, TMSB10, SUMO2, PMSB2 expression | 1-5 µM | 12 h | [8] |
| Ovarian Cancer Cells | Enhancement of Paclitaxel (B517696) cytotoxicity | 0.1, 0.5, 1 µM | 48 h | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Citation |
| Mice with ID8 cells | Ovarian Cancer | This compound (20 mg/kg, i.p.) | Inhibition of tumor growth | [6][8] |
| Immunodeficient mice with OVCAR8 tumors | Ovarian Cancer | This compound (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, i.p., weekly) | Greater reduction in tumor growth compared to single agents | [6][8] |
| Patient-derived xenograft (triple-negative breast cancer) | Breast Cancer | This compound (oral, 21 days) | Up to 63% inhibition of tumor growth | [7] |
| Model of tumor spreading | Breast Cancer | This compound | 65.5% decrease in lung metastasis | [7] |
Signaling Pathways and Experimental Workflows
This compound-YB-1 Signaling Pathway
Caption: this compound inhibits YB-1, leading to desirable anti-cancer cellular outcomes.
Experimental Workflow: Biotinylated this compound Pulldown Assay
Caption: Workflow for identifying protein interactors of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard cell viability assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Biotinylated this compound Pulldown Assay
This protocol is a general guideline for performing a pulldown assay with a biotinylated small molecule.
-
Preparation of Cell Lysate:
-
Culture cells to 80-90% confluency.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Binding of Biotinylated this compound to Bait Protein:
-
Incubate the cell lysate (containing YB-1) with biotinylated this compound or a biotin-only control for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Ligand Complex:
-
Add pre-washed streptavidin-coated magnetic or agarose (B213101) beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and wash them three to five times with wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-YB-1 antibody or by mass spectrometry for proteomic analysis.
-
Cycloheximide (B1669411) Chase Assay
This protocol is used to determine the effect of this compound on YB-1 protein stability.
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for a predetermined time.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to the cell culture medium. This is time point zero (t=0).
-
-
Time Course Collection:
-
Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Protein Extraction and Analysis:
-
Lyse the cells at each time point and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of YB-1 protein at each time point by Western blotting. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for YB-1 and the loading control.
-
Normalize the YB-1 band intensity to the loading control for each time point.
-
Plot the relative YB-1 protein level against time to determine the protein half-life in the presence and absence of this compound.
-
In Vivo Ovarian Cancer Xenograft Model
This protocol provides a general framework for an in vivo efficacy study.
-
Cell Implantation:
-
Subcutaneously or intraperitoneally inject a suspension of human ovarian cancer cells (e.g., OVCAR8 or ID8) into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
-
Drug Administration:
-
Administer this compound and paclitaxel according to the specified doses and schedules (e.g., this compound at 10-20 mg/kg via intraperitoneal injection daily; paclitaxel at 5 mg/kg via intraperitoneal injection weekly).
-
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform statistical analysis to compare tumor growth between the different treatment groups.
-
Tumor tissues can be further analyzed by immunohistochemistry or Western blotting for target engagement and downstream effects.
-
Conclusion
This compound represents a promising therapeutic agent that targets the oncoprotein YB-1. Its ability to induce cell cycle arrest, apoptosis, and inhibit cell migration, coupled with its in vivo efficacy and synergistic effects with standard chemotherapy, underscores its potential in cancer treatment. The detailed protocols and data presented in this guide are intended to support further investigation into this compound and the broader field of YB-1-targeted therapies. Future research should focus on elucidating the precise binding kinetics of this compound to YB-1, further optimizing its therapeutic index, and exploring its efficacy in a wider range of cancer types.
References
- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 2. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
The YB-1 Inhibitor SU056: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein implicated in tumor progression, metastasis, and drug resistance. Its overexpression is a hallmark of various aggressive cancers, making it a compelling target for therapeutic intervention. SU056 has emerged as a first-in-class small molecule inhibitor that directly targets YB-1, demonstrating potent anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of this compound and its impact on the downstream signaling pathways modulated by YB-1. We will explore the quantitative effects of this compound on known YB-1 targets, delve into its broader impact on the proteome, and provide detailed experimental protocols for investigating its influence on critical cancer-related signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
Introduction to this compound and YB-1
YB-1 is a member of the cold shock domain protein superfamily and plays a pivotal role in regulating gene expression at both the transcriptional and translational levels.[1] Its functions are integral to cell proliferation, differentiation, DNA repair, and stress responses.[1][2] In the context of cancer, YB-1 overexpression is correlated with poor prognosis and resistance to therapy.[3] It drives tumorigenesis by promoting the expression of genes involved in cell cycle progression, apoptosis evasion, and drug efflux.[3][4]
This compound is a novel azopodophyllotoxin derivative that has been identified as a direct inhibitor of YB-1.[3][5] It has been shown to induce cell-cycle arrest, apoptosis, and inhibit cell migration in various cancer cell lines, including those from ovarian and triple-negative breast cancers.[3][4][5] Mechanistically, this compound physically interacts with YB-1, leading to its degradation and the subsequent modulation of its downstream targets.[3][5]
Quantitative Effects of this compound on YB-1 and Direct Downstream Targets
Treatment with this compound leads to a dose-dependent reduction in the expression of YB-1 and its well-characterized downstream targets, CD44 and the multidrug resistance protein 1 (MDR1). The following table summarizes the quantitative data obtained from studies in ovarian cancer cell lines treated with 2.5 μM this compound for 12 hours.
| Target Protein | Percent Inhibition | Reference |
| YB-1 | 28-56% | [6] |
| CD44 | 36-70% | [6] |
| MDR1 | 41-63% | [6] |
Proteomic Analysis of this compound-Treated Cancer Cells
Global proteomic profiling of cancer cells treated with this compound reveals a significant reprogramming of cellular pathways. Gene Set Enrichment Analysis (GSEA) indicates a notable enrichment of proteins involved in apoptosis and RNA degradation, consistent with the observed cytotoxic effects of the compound. Conversely, proteins associated with the spliceosome pathway are significantly downregulated.[3][7] This suggests that this compound's anti-cancer activity extends beyond the inhibition of a few target genes and involves a broader disruption of cellular machinery essential for tumor cell survival and proliferation.
The Interplay of YB-1 with Major Signaling Pathways
YB-1 is a critical node in a complex network of signaling pathways that are frequently dysregulated in cancer. Understanding how this compound impacts these pathways is crucial for elucidating its full mechanism of action.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a central regulator of cell growth, survival, and metabolism. YB-1 has been shown to be a downstream effector of Akt, and it can also positively regulate the PI3K/Akt pathway, creating a feedback loop that promotes tumorigenesis. Specifically, YB-1 has been reported to suppress the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. While direct quantitative data on the effect of this compound on this pathway is not yet available, the known relationship between YB-1 and PI3K/Akt signaling suggests that this compound may indirectly inhibit this pro-survival pathway.
Figure 1: Proposed mechanism of this compound action on the YB-1 regulated PI3K/Akt pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. YB-1 is a known downstream target of the MAPK/ERK pathway, with ERK and RSK directly phosphorylating YB-1, leading to its nuclear translocation and transcriptional activity. Similar to the PI3K/Akt pathway, direct quantitative evidence of this compound's impact on MAPK/ERK signaling is currently lacking. However, by inhibiting YB-1, this compound likely disrupts the pro-proliferative output of this pathway.
Figure 2: Postulated effect of this compound on the YB-1 mediated MAPK/ERK signaling pathway.
NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. YB-1 has been shown to be a positive regulator of NF-κB activity. The precise mechanism of this regulation is still under investigation, but it is clear that YB-1 contributes to the pro-survival functions of NF-κB in cancer cells. The effect of this compound on the NF-κB pathway has not been quantitatively determined.
Figure 3: Conceptual diagram of this compound's potential impact on the NF-κB pathway via YB-1.
Experimental Protocols for Pathway Analysis
To facilitate further research into the effects of this compound on key signaling pathways, detailed protocols for Western blot analysis are provided below. These protocols are standardized methods for assessing the phosphorylation status and total protein levels of key pathway components.
General Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on cellular signaling pathways using Western blotting.
Figure 4: Standard workflow for Western blot analysis of signaling pathways.
Protocol: Western Blot for PI3K/Akt Pathway
-
Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound and/or appropriate stimuli (e.g., growth factors) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, and total PI3K.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Protocol: Western Blot for MAPK/ERK Pathway
-
Cell Culture and Treatment: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
SDS-PAGE and Transfer: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Blocking: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK, and total MEK.
-
Secondary Antibody Incubation: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Detection and Analysis: Follow the same procedure as for the PI3K/Akt pathway analysis.
Protocol: Western Blot for NF-κB Pathway
-
Cell Culture and Treatment: Plate cells and pre-treat with this compound before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
SDS-PAGE and Transfer: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Blocking: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65 (Ser536), total p65, IκBα, and a loading control.
-
Secondary Antibody Incubation: Follow the same procedure as for the PI3K/Akt pathway analysis.
-
Detection and Analysis: Follow the same procedure as for the PI3K/Akt pathway analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively targets the oncoprotein YB-1. The available data clearly demonstrates its ability to downregulate key downstream targets involved in cancer progression and drug resistance. Proteomic studies further highlight its broad impact on cellular pathways critical for tumor cell survival.
While the direct quantitative effects of this compound on the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways have yet to be fully elucidated, the established role of YB-1 as a central node in these networks strongly suggests that this compound will have a significant modulatory impact. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to investigate these effects and further unravel the comprehensive mechanism of action of this novel YB-1 inhibitor. Future studies should focus on generating quantitative data on the impact of this compound on these key signaling cascades to provide a more complete picture of its anti-cancer activity and to identify potential biomarkers for patient stratification in future clinical trials.
References
- 1. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SU056: A Novel YB-1 Inhibitor for Triple-Negative Breast Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SU056, a small-molecule inhibitor of Y-box binding protein-1 (YB-1), and its potential application in triple-negative breast cancer (TNBC) studies. This document consolidates key preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, often leaving chemotherapy as the primary treatment option.[2][3] Y-box binding protein-1 (YB-1) has emerged as a promising therapeutic target in TNBC. YB-1 is a multifunctional oncoprotein that plays a crucial role in tumor progression, metastasis, and drug resistance.[1][2][3][4] this compound is a first-in-class small-molecule inhibitor that directly targets YB-1, demonstrating significant anti-tumor activity in preclinical models of TNBC.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by physically interacting with YB-1, leading to a reduction in its expression.[1] This interaction disrupts the protein translation machinery, a process essential for the rapid growth of cancer cells.[1] By inhibiting YB-1, this compound effectively hinders the translation of mRNAs involved in cell proliferation, survival, and metastasis.[4]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of TNBC and other cancers. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR3 | Ovarian | 1.27 | [5] |
| OVCAR4 | Ovarian | 6.8 | [5] |
| OVCAR5 | Ovarian | 4.33 | [5] |
| OVCAR8 | Ovarian | 3.18 | [5] |
| SKOV3 | Ovarian | 1.73 | [5] |
| ID8 | Ovarian | 3.75 | [5] |
Note: IC50 values for specific TNBC cell lines are not yet publicly available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Model Type | Treatment | Dosage and Administration | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | This compound | Orally, over 21 days | Up to 63% tumor growth inhibition | [4] |
| Metastasis Model | This compound | Orally, over 21 days | 65.5% decrease in lung metastasis | [4] |
| Ovarian Cancer Xenograft (ID8 cells) | This compound | 20 mg/kg, intraperitoneal injection | Inhibition of tumor growth | [5] |
| Ovarian Cancer Xenograft (OVCAR8 cells) | This compound + Paclitaxel | 10 mg/kg (this compound, daily, i.p.) + 5 mg/kg (Paclitaxel, weekly, i.p.) | Synergistic inhibition of tumor growth | [5] |
Signaling Pathway
This compound targets the YB-1 signaling pathway, which is a critical node in cancer cell proliferation and survival. YB-1 is regulated by major upstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. Upon activation, YB-1 translocates to the nucleus and promotes the transcription and translation of various oncogenes.
Caption: this compound inhibits YB-1, disrupting key oncogenic signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, SUM159)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
TNBC cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
TNBC cell lines
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Pre-treat cells with this compound or vehicle control for 12 hours.
-
Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and add 1 x 10^5 cells in 100 µL to the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Experimental Workflow Diagram
Caption: A streamlined workflow for the preclinical evaluation of this compound in TNBC.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its unique mechanism of action, targeting the oncoprotein YB-1 and disrupting the protein translation machinery, offers a new avenue for combating this aggressive disease. The preclinical data summarized in this guide demonstrate the potent anti-tumor and anti-metastatic effects of this compound. The provided experimental protocols serve as a foundation for further research and development of this compound. Future studies should focus on elucidating the precise IC50 values in a broader range of TNBC cell lines, further exploring the downstream effects of YB-1 inhibition, and advancing this compound towards clinical trials. Toxicological studies have indicated that this compound is well-tolerated, further supporting its potential for clinical development.[1]
References
- 1. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YB1 Is a Major Contributor to Health Disparities in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
SU056: A Technical Guide to its Induction of Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU056 is a novel small molecule inhibitor targeting Y-box binding protein 1 (YB-1), a multifunctional oncoprotein implicated in tumor progression, drug resistance, and cell proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, primarily in the context of ovarian cancer. The information presented herein is curated from key research findings to support further investigation and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting YB-1.[3][4] YB-1 is a transcription and translation factor that, under cellular stress, translocates to the nucleus and regulates the expression of genes involved in cell cycle progression, DNA repair, and multidrug resistance.[1][5] By inhibiting YB-1, this compound disrupts these critical cellular processes, leading to programmed cell death (apoptosis) and a halt in cell division (cell cycle arrest).[1][3]
The inhibition of YB-1 by this compound has been shown to downregulate the expression of several downstream proteins, including TMSB10, SUMO2, and PMSB2.[1] Furthermore, this compound treatment leads to a reduction in the levels of CD44 and the multidrug resistance protein 1 (MDR1), providing a mechanistic basis for its potential to overcome treatment resistance in cancer cells.[3][6]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various ovarian cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| OVCAR3 | 1.27 |
| OVCAR4 | 6.8 |
| OVCAR5 | 4.33 |
| OVCAR8 | 3.18 |
| SKOV3 | 1.73 |
| ID8 | 3.75 |
Data represents the concentration of this compound required to inhibit cell growth by 50%.[7]
Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cell Lines (6-hour treatment)
| Cell Line | Treatment | % Sub-G1 | % G1 | % S | % G2/M |
| OVCAR8 | Control | - | - | - | - |
| This compound (1 µM) | Increased | Arrest | - | - | |
| This compound (5 µM) | Increased | Arrest | - | - | |
| SKOV3 | Control | - | - | - | - |
| This compound (1 µM) | Increased | Arrest | - | - | |
| This compound (5 µM) | Increased | Arrest | - | - | |
| ID8 | Control | - | - | - | - |
| This compound (1 µM) | Increased | Arrest | - | - | |
| This compound (5 µM) | Increased | Arrest | - | - |
This compound treatment leads to an accumulation of cells in the sub-G1 and G1 phases of the cell cycle, indicative of apoptosis and G1 arrest respectively.[7] Precise percentage values from the primary literature were not available in the initial search results.
Table 3: Induction of Apoptosis by this compound in Ovarian Cancer Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Outcome |
| OVCAR8 | 0-5 | Dose-dependent increase in apoptotic cell death |
| SKOV3 | 0-5 | Dose-dependent increase in apoptotic cell death |
| ID8 | 0-5 | Dose-dependent increase in apoptotic cell death |
Apoptosis was confirmed by Annexin V staining.[7] Specific percentages of apoptotic cells were not detailed in the initial search results.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the logical flow of its cellular effects.
Caption: this compound inhibits YB-1, leading to downstream effects on cell cycle, apoptosis, and proliferation.
Caption: A typical experimental workflow for evaluating the effects of this compound in vitro.
Caption: Logical flow of how this compound-mediated YB-1 inhibition leads to reduced cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and this compound Preparation
-
Cell Lines: Human ovarian cancer cell lines (OVCAR3, OVCAR4, OVCAR5, OVCAR8, SKOV3) and a murine ovarian cancer cell line (ID8) are commonly used.[7][8][9]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[9][11]
-
This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.[11][12] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[12]
Cell Viability and Proliferation Assays
1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 48 hours.[1][7]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Clonogenic Assay
This assay assesses the ability of single cells to form colonies, indicating long-term cell survival and proliferative capacity.
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24 hours).
-
Trypsinize and re-plate a known number of viable cells (e.g., 500-1000 cells) into new culture dishes.
-
Incubate the plates for 1-2 weeks to allow for colony formation.
-
Fix the colonies with a solution of acetic acid and methanol.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Seed cells and treat with this compound (e.g., 1-5 µM) for a specified time (e.g., 6 hours).[7]
-
Harvest the cells, including any floating cells, and wash with ice-cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate a histogram, and the percentage of cells in the sub-G1, G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Procedure:
-
Treat cells with this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours).[7]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Treat cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 12 hours).[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies for this compound studies include:
-
Anti-YB-1
-
Anti-CD44
-
Anti-MDR1
-
Anti-TMSB10
-
Anti-SUMO2
-
Anti-PMSB2
-
Antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, CDK4)
-
Antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3)
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a potent and specific inhibitor of YB-1 that demonstrates significant anti-cancer activity in preclinical models of ovarian cancer. Its ability to induce both apoptosis and cell cycle arrest, coupled with its potential to overcome drug resistance, makes it a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the multifaceted effects of this compound. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with existing chemotherapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20240016784A1 - Y box binding protein 1 inhibitors - Google Patents [patents.google.com]
- 4. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Identification of Three Potential Prognostic Genes in Platinum-Resistant Ovarian Cancer via Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
SU056 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
Application Notes and Protocols for the YB-1 Inhibitor, SU056
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1), a proto-oncogenic protein implicated in cancer progression and drug resistance.[1][2][3] this compound exerts its anti-tumor effects by physically interacting with YB-1, leading to a reduction in its expression and subsequent disruption of the protein translation machinery.[1][3] This mechanism induces cell-cycle arrest, apoptosis, and inhibits cell migration in various cancer cell lines, particularly in ovarian and triple-negative breast cancer.[1][4][5] Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like Paclitaxel.[4][5] This document provides detailed in vitro experimental protocols to study the effects of this compound on cancer cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound in various in vitro assays based on studies in ovarian cancer cell lines (OVCAR3, OVCAR4, OVCAR5, OVCAR8, SKOV3) and a murine ovarian cancer cell line (ID8).
Table 1: Cell Growth Inhibition by this compound
| Cell Line | IC50 Value (µM) | Incubation Time |
| OVCAR3 | 1.27 | 48 hours |
| OVCAR4 | 6.8 | 48 hours |
| OVCAR5 | 4.33 | 48 hours |
| OVCAR8 | 3.18 | 48 hours |
| SKOV3 | 1.73 | 48 hours |
| ID8 | 3.75 | 48 hours |
Data sourced from MedChemExpress.[4]
Table 2: Summary of In Vitro Cellular Effects of this compound
| Assay | Cell Lines | Concentration Range (µM) | Incubation Time | Observed Effect |
| Colony Formation | OVCAR-8, ID8 | 1 | 5-8 days | Inhibition of colony formation in a dose-dependent manner.[4][5] |
| Cell Cycle Arrest | OVCAR8, SKOV3, ID8 | 1-5 | 6 hours | Arrest in the sub-G1 and G1 phases.[4][5] |
| Apoptosis Induction | OVCAR8, SKOV3, ID8 | 0-5 | 24 hours | Induction of apoptotic cell death.[4] |
| Cell Migration Inhibition | OVCAR8, SKOV3, ID8 | 0-1 | 12 hours | Dose-dependent inhibition of cell migration.[4][5] |
| Protein Expression | OVCAR8 | 1-5 | 12 hours | Inhibition of YB-1, TMSB10, SUMO2, and PMSB2 protein expression.[4][5] |
| Chemosensitization | OVCAR8 | 0.1, 0.5, 1 | 48 hours | Enhances the cytotoxic effects of Paclitaxel (0.1, 0.5, and 1 nM).[4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and standardized workflows for its in vitro evaluation.
Caption: this compound inhibits YB-1, disrupting protein translation and downstream pathways.
Caption: A stepwise workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR8, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be 0-10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate (B86180) in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-5 µM) for 6 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify this compound-induced apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Wound Healing Assay)
This protocol is to evaluate the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
6-well plates or 24-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 0-1 µM).
-
Capture images of the wound at 0 hours and after 12 hours of incubation.
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Western Blot Analysis
This protocol is for detecting changes in the expression of YB-1 and its downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against YB-1, TMSB10, SUMO2, PMSB2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 1-5 µM) for 12 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 2. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
SU056: A Potent YB-1 Inhibitor for Preclinical Cancer Research
Application Notes and Protocols for In Vitro Cell-Based Assays
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of SU056, a small molecule inhibitor of Y-box binding protein 1 (YB-1), in cell culture assays. This compound has demonstrated significant anti-tumor activity in various cancer models, primarily by disrupting protein translation machinery and inducing cell cycle arrest and apoptosis.[1][2]
Mechanism of Action
This compound is a first-in-class azopodophyllotoxin derivative that directly interacts with YB-1, a multifunctional oncoprotein overexpressed in numerous cancers.[3][4] YB-1 plays a crucial role in regulating gene transcription and translation, promoting cell proliferation, and conferring drug resistance.[5][6] By binding to YB-1, this compound inhibits its activity, leading to the downregulation of downstream oncogenic proteins and pathways. This disruption of YB-1 signaling ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of cell migration.[1][2]
The YB-1 signaling pathway is complex and involves the activation of several downstream cascades, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[5] this compound's inhibition of YB-1 effectively dampens these pro-survival signals.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays (typically MTT or similar) after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR3 | Ovarian Cancer | 1.27 |
| OVCAR4 | Ovarian Cancer | 6.8 |
| OVCAR5 | Ovarian Cancer | 4.33 |
| OVCAR8 | Ovarian Cancer | 3.18 |
| SKOV3 | Ovarian Cancer | 1.73 |
| ID8 | Ovarian Cancer | 3.75 |
Data compiled from publicly available sources.[7] It is important to note that IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.
Experimental Protocols
Detailed protocols for key in vitro assays to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.[8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well.[9]
-
Incubate the plate overnight in the incubator.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1-5 µM) for 24 hours.[7]
-
Harvest the cells by trypsinization and collect the supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Pre-treat cells with this compound (e.g., 0.5-1 µM) for 12 hours.[7]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.
-
Place the Transwell insert into the well.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Incubate for 12-24 hours at 37°C.[12]
-
Remove the insert and carefully wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the insert with water.
-
Count the number of migrated cells in several random fields under a microscope.
Colony Formation Assay (Soft Agar (B569324) Assay)
This protocol evaluates the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Agar
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Prepare the base layer: Mix 1% agar with 2X complete medium to a final concentration of 0.5% agar. Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.[5]
-
Prepare the top layer: Treat cells with this compound (e.g., 1 µM) for the desired duration.[7] Harvest and resuspend the cells in complete medium. Mix the cell suspension with 0.7% agar to a final concentration of 0.35% agar and a cell density of approximately 8,000 cells per well.
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.[5]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks, or until colonies are visible.
-
Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of this compound.
-
After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.[13]
-
Count the number of colonies (typically >50 cells) in each well.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 6. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for SU056 in Cell Culture
Topic: SU056 Solubility and Application in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent small molecule inhibitor of Y-box binding protein 1 (YB-1).[1] YB-1 is a multifunctional oncoprotein that is frequently overexpressed in various cancers, including ovarian and triple-negative breast cancer, where it plays a critical role in promoting tumor progression, cell proliferation, DNA repair, and the development of treatment resistance.[1][2][3] this compound exerts its anti-tumor effects by inducing cell-cycle arrest, promoting apoptosis, and inhibiting cell migration.[3][4] Notably, it can also enhance the cytotoxic effects of other chemotherapeutic agents like paclitaxel, making it a valuable tool for cancer research and a potential candidate for combination therapies.[1][4][5]
These application notes provide detailed protocols for the solubilization and use of this compound in a cell culture setting, along with key quantitative data to guide experimental design.
Solubility of this compound
This compound is sparingly soluble in water but exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture applications, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the cell culture medium. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[6] If precipitation occurs upon dilution, gentle warming and/or sonication can aid dissolution.[4][7]
Table 1: Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[5][7] | 135.38 mM[7] | Ultrasonic treatment may be required.[5][7] |
| DMSO | 74 mg/mL[6] | 200.35 mM[6] | Use fresh, anhydrous DMSO for best results.[6] |
| Water | Insoluble[6] | - | - |
| Ethanol | 4 mg/mL[6] | ~10.83 mM | - |
Molecular Weight of this compound: 369.34 g/mol [7]
Mechanism of Action: YB-1 Inhibition
This compound functions by directly targeting YB-1, a key regulator of gene expression at both the transcriptional and translational levels.[2][3] In cancer cells under stress, YB-1 translocates from the cytoplasm to the nucleus, where it regulates genes associated with cell cycle progression, stemness, and multidrug resistance.[3] this compound disrupts the interaction between YB-1 and mRNA, as well as its association with the protein synthesis machinery, thereby suppressing the translation of key proteins involved in cancer progression.[2] This inhibition leads to the downregulation of YB-1-regulated proteins such as CD44, c-Myc, MDR1, TMSB10, SUMO2, and PMSB2, ultimately resulting in cell cycle arrest and apoptosis.[4][8]
Caption: Mechanism of this compound action via YB-1 inhibition.
Efficacy in Ovarian Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at micromolar concentrations.
Table 2: In Vitro Activity of this compound in Ovarian Cancer Cells
| Cell Line | Assay Type | Incubation Time | Result |
| OVCAR3 | Growth Inhibition | 48 hours | IC50: 1.27 µM[7] |
| OVCAR4 | Growth Inhibition | 48 hours | IC50: 6.8 µM[7] |
| OVCAR5 | Growth Inhibition | 48 hours | IC50: 4.33 µM[7] |
| OVCAR8 | Growth Inhibition | 48 hours | IC50: 3.18 µM[7] |
| SKOV3 | Growth Inhibition | 48 hours | IC50: 1.73 µM[6][7] |
| ID8 | Growth Inhibition | 48 hours | IC50: 3.75 µM[7] |
| OVCAR8, SKOV3, ID8 | Cell Cycle Analysis | 6 hours | Arrest in Sub-G1 and G1 phases (1-5 µM)[4] |
| OVCAR8, SKOV3, ID8 | Apoptosis Assay | 24 hours | Apoptosis induced (0-5 µM)[4] |
| OVCAR8, SKOV3, ID8 | Migration Assay | 12 hours | Migration inhibited (0.5-1 µM)[4][7] |
Experimental Protocols
The following protocols provide a general framework for using this compound in cell culture. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line and experimental setup.
Protocol for this compound Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 369.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 3.69 mg of this compound.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots protected from light. For short-term storage, -20°C for up to one month is recommended. For long-term storage, store at -80°C for up to six months.[5][7]
Protocol for Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This protocol outlines a typical workflow for assessing the effect of this compound on cell viability.
Caption: Experimental workflow for a cell-based assay with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well, black-walled, clear-bottom plates (for luminescence assays)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Compound Dilution: Prepare serial dilutions of this compound from the DMSO stock in complete cell culture medium. It is critical to ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). Remember to include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (or vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Data Acquisition: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
References
- 1. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Preparing SU056 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
SU056 is a potent small molecule inhibitor of Y-box binding protein 1 (YB-1), a proto-oncogenic protein implicated in tumor progression and treatment resistance in various cancers, including ovarian and triple-negative breast cancer.[1][2] As a critical regulator of translation, YB-1 plays a significant role in cell proliferation, DNA repair, and drug resistance.[3][4] Inhibition of YB-1 by this compound has been shown to induce cell-cycle arrest, apoptosis, and inhibit cell migration in cancer cells.[4][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental settings, ensuring optimal solubility and stability for reliable and reproducible results.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value | Reference |
| Molecular Weight | 369.34 g/mol | [6][7] |
| Appearance | White to off-white solid powder | [8] |
| Purity (typical) | >98% | |
| Solubility in DMSO | ≥ 50 mg/mL (135.38 mM) | [6] |
| Solubility in Water | Insoluble | [7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5][6] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [5][6] |
Note: The use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly impact the solubility of the product.[5][7] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by directly interacting with and inhibiting YB-1.[5][9] This inhibition disrupts the protein translation machinery, a process essential for cancer cell growth.[2][9] The downstream effects of YB-1 inhibition by this compound include the downregulation of proteins associated with the spliceosome pathway and an enrichment of proteins involved in apoptosis and RNA degradation.[1][10]
This compound inhibits YB-1, disrupting protein synthesis and promoting apoptosis.
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 369.34 g/mol = 3.69 mg
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.
-
Dissolve the compound: Add the calculated volume of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.
-
Aliquot and store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[11]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][6]
Preparation of Working Solutions for In Vivo Use
For in vivo studies, this compound is often administered via intraperitoneal (i.p.) injection.[3][5] The following are examples of formulations to prepare this compound for animal dosing.
Formulation 1: Suspended Solution
| Component | Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Concentration | 2.5 mg/mL (6.77 mM) |
Procedure:
-
Start with a clear, high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the PEG300.
-
Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix.
-
Ultrasonication may be required to achieve a uniform suspension.[5][12]
Formulation 2: Clear Solution
| Component | Percentage | Example for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Final Concentration | ≥ 2.5 mg/mL (6.77 mM) |
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Start with a clear, high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the 20% SBE-β-CD in saline solution.
-
Add the appropriate volume of the this compound DMSO stock solution and mix thoroughly to obtain a clear solution.[12]
Experimental Workflow and Considerations
The following diagram outlines the general workflow for preparing and using this compound solutions in experiments.
Workflow for preparing and using this compound solutions.
Important Considerations:
-
Vehicle Controls: Always include a vehicle control in your experiments, using the same final concentration of the solvent (e.g., DMSO, or the in vivo formulation without this compound) as used for the treated samples.[11]
-
Final DMSO Concentration: For in vitro cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[11]
-
Stability in Aqueous Solutions: Small molecule inhibitors can be unstable or precipitate in aqueous solutions. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for extended periods.
-
Safety Precautions: Handle this compound powder and concentrated stock solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Others 11 | 2376580-08-2 | Invivochem [invivochem.com]
- 9. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 10. This compound | YB-1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of SU056, a YB-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU056 is a small molecule inhibitor of Y-box binding protein 1 (YB-1), a multifunctional oncoprotein implicated in cancer progression, drug resistance, and metastasis.[1][2][3][4] YB-1 is overexpressed in a variety of human cancers, including ovarian cancer and acute myeloid leukemia (AML), and its nuclear localization is often associated with a more aggressive phenotype and poor prognosis.[5] this compound exerts its anti-tumor effects by inducing cell-cycle arrest, apoptosis, and inhibiting cell migration.[6] It has been shown to downregulate the expression of YB-1 and its associated downstream proteins such as TMSB10, SUMO2, and PMSB2.[1][6] Preclinical in vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis in various cancer models, both as a monotherapy and in combination with other agents like paclitaxel.[7][8] These application notes provide a comprehensive guide for the in vivo study design and protocol for evaluating the therapeutic potential of this compound.
Signaling Pathway of YB-1 Inhibition by this compound
The YB-1 protein is a key regulator of transcription and translation, influencing multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance.[4][9] this compound directly interacts with YB-1, preventing its nuclear translocation and inhibiting its function.[2][3] This leads to the downstream suppression of oncogenic pathways.
Caption: this compound inhibits YB-1, leading to downstream effects on cancer cells.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from preclinical in vivo studies of this compound in various cancer models.
Table 1: this compound Monotherapy in Ovarian Cancer and AML Xenograft Models
| Animal Model | Cancer Type | Treatment Regimen | Key Quantitative Outcomes |
| Mice with ID8 cells | Ovarian Cancer | This compound (20 mg/kg, i.p.) | Inhibition of tumor growth |
| Immunodeficient mice with OVCAR8 OC tumors | Ovarian Cancer | This compound (10 mg/kg, i.p., daily) | 2-fold reduction in tumor weight; well-tolerated |
| Xenograft model of human AML (MOLM13) | AML | This compound | Prolonged disease latency (62 days OS vs. not reached); Significant reduction of disease penetrance (100% vs. 24.9%) |
| Xenograft model of human AML (OCI-AML3) | AML | This compound | Prolonged disease latency (79 days OS vs. not reached); Significant reduction of disease penetrance (100% vs. 9.1%) |
| Patient-derived xenograft (PDX) model of AML | AML | This compound (20mg/kg, i.p.) for 3 weeks | Significant decrease in AML blast number in peripheral blood (38.5% vs. 2.25%); Increased survival (83 days vs. not reached) |
Table 2: this compound in Combination Therapy
| Animal Model | Cancer Type | Treatment Regimen | Key Quantitative Outcomes |
| Immunodeficient mice with OVCAR8 OC tumors | Ovarian Cancer | This compound (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, weekly, i.p.) | Greater reduction in tumor growth compared to single agents |
Experimental Protocols
This section provides detailed methodologies for a typical in vivo study of this compound.
Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound.
Animal Models and Cell Lines
-
Ovarian Cancer Xenograft Model:
-
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model:
Tumor Implantation
-
Ovarian Cancer Xenograft (Subcutaneous):
-
Harvest ovarian cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[12]
-
-
AML PDX Model:
Tumor Growth Monitoring and Randomization
-
Allow tumors to establish and grow.
-
Measure tumor dimensions 2-3 times per week using digital calipers.[15]
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.[12][15]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO and/or other solubilizing agents, diluted with saline or corn oil for injection). The final concentration should be based on the desired dose and injection volume.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.[1][8]
In-life Monitoring and Toxicity Assessment
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal at least twice a week as an indicator of general health.[16]
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, posture, activity level, and physical appearance.[17]
-
Endpoint Criteria: Euthanize animals if the tumor volume exceeds a predetermined limit, if there is significant weight loss (e.g., >20%), or if severe signs of toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Endpoint Analysis
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Measure the final weight of each tumor.
-
Metastasis Assessment: For relevant models, carefully examine organs such as the lungs for metastatic nodules.[3]
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues (e.g., 4-5 µm).
-
Perform IHC staining for YB-1 and downstream markers like MDR1 to assess target engagement and pharmacodynamic effects.[18]
-
Deparaffinization and Rehydration: Xylene, followed by a graded series of ethanol (B145695) washes.[19]
-
Antigen Retrieval: Use an appropriate method, such as heat-induced epitope retrieval in a citrate (B86180) or EDTA buffer.[19]
-
Blocking: Block endogenous peroxidase and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with primary antibodies against YB-1 and MDR1 at optimized concentrations.
-
Secondary Antibody and Detection: Use a suitable secondary antibody and detection system (e.g., HRP-DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
-
-
-
For AML PDX Models:
Conclusion
This compound is a promising YB-1 inhibitor with demonstrated preclinical in vivo efficacy. The protocols outlined in these application notes provide a robust framework for designing and executing in vivo studies to further evaluate its therapeutic potential. Careful attention to experimental design, including appropriate animal models, dosing regimens, and comprehensive endpoint analyses, is crucial for obtaining reliable and translatable results. These studies will be instrumental in advancing the clinical development of this compound for the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 4. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicology | MuriGenics [murigenics.com]
- 18. New immunohistochemical "sandwich" staining method for mdr1 P-glycoprotein detection with JSB-1 monoclonal antibody in formalin-fixed, paraffin-embedded human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for SU056 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and biological effects of SU056, a potent Y-box binding protein 1 (YB-1) inhibitor, in mouse models. The following protocols are intended to serve as a guide for preclinical research in oncology and related fields.
Introduction
This compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1), a multifunctional oncoprotein implicated in tumor progression, drug resistance, and cell proliferation.[1][2] YB-1 is overexpressed in numerous cancers, making it a compelling target for therapeutic intervention.[1][3] this compound has demonstrated significant anti-tumor activity in various cancer models by inducing cell-cycle arrest, apoptosis, and inhibiting cell migration.[1][4] In mouse xenograft models, this compound has been shown to effectively inhibit tumor growth, both as a standalone agent and in combination with other chemotherapeutics like paclitaxel.[2][4]
Mechanism of Action
This compound functions by directly interacting with YB-1, thereby inhibiting its activity.[4][5] YB-1 is a key regulator of gene expression, influencing the transcription and translation of proteins involved in cell growth, differentiation, and stress response.[1][3] By inhibiting YB-1, this compound disrupts these downstream pathways, leading to the suppression of tumor-promoting proteins and the induction of apoptotic processes.[4][6] Specifically, treatment with this compound has been shown to downregulate the expression of YB-1-regulated proteins such as TMSB10, SUMO2, and PMSB2.[3][4] This inhibition ultimately results in cell cycle arrest, primarily in the G1 and sub-G1 phases, and programmed cell death.[1][4]
Quantitative Data Summary
The following tables summarize the dosages and administration routes for this compound in various mouse models as reported in preclinical studies.
Table 1: this compound Monotherapy in Mouse Models
| Cancer Type | Mouse Strain | Tumor Cell Line | Dosage | Administration Route | Reference |
| Ovarian Cancer | C57BL/6 | ID8 | 20 mg/kg | Intraperitoneal (i.p.) | [4] |
| Acute Myeloid Leukemia (AML) | Xenograft | MOLM13, OCI-AML3 | 20 mg/kg | Intraperitoneal (i.p.) | [7] |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft | Not specified | Not specified | Oral | [5] |
Table 2: this compound Combination Therapy in Mouse Models
| Cancer Type | Mouse Strain | Tumor Cell Line | This compound Dosage | Combination Agent & Dosage | Administration Route | Reference |
| Ovarian Cancer | Immunodeficient | OVCAR8 | 10 mg/kg (daily) | Paclitaxel (5 mg/kg, weekly) | Intraperitoneal (i.p.) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal or oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
-
Working Solution Preparation (for a final concentration of 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly by pipetting.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution gently before administration. This formulation results in a suspended solution suitable for both oral and intraperitoneal injections.[4]
-
Protocol 2: Administration of this compound in an Ovarian Cancer Xenograft Model
This protocol outlines the procedure for administering this compound to mice bearing ovarian cancer xenografts.
Animal Model:
-
C57BL/6 mice implanted subcutaneously with luciferase-expressing ID8 ovarian cancer cells.[4]
Treatment Regimen:
-
Allow tumors to establish and reach a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.[4]
-
The control group should receive a vehicle solution (prepared as in Protocol 1, without this compound).
-
Monitor tumor growth and animal well-being regularly. Tumor volume can be measured using calipers or through bioluminescence imaging if using luciferase-expressing cells.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Toxicological and Safety Information
Toxicological studies have indicated that this compound is well-tolerated in animal models.[5] In studies involving oral administration, even at doses up to 20 times the therapeutic level, no observable adverse effects on behavior, neurological function, or anatomy were reported.[5] When administered intraperitoneally, this compound was also found to be well-tolerated and did not cause observable liver toxicity.[2][6]
Conclusion
This compound is a promising YB-1 inhibitor with demonstrated anti-tumor efficacy in various mouse models. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will continue to elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for SU056 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of SU056, a potent inhibitor of Y-box binding protein 1 (YB-1), and protocols for its formulation and administration via intraperitoneal (IP) injection in preclinical research models.
This compound is a small molecule inhibitor that targets YB-1, a protein implicated in tumor progression and treatment resistance in various cancers, including ovarian and triple-negative breast cancer.[1][2][3] By inhibiting YB-1, this compound disrupts multiple cellular processes essential for cancer cell survival and proliferation. It has been shown to induce cell-cycle arrest, apoptosis, and inhibit cell migration in cancer cells.[4][5] In vivo studies have demonstrated that this compound can effectively restrain tumor growth and progression.[2]
Mechanism of Action
Y-box binding protein 1 (YB-1) is a multifunctional protein that plays a critical role in DNA repair, cell proliferation, and differentiation.[5] In cancer, YB-1 is often overexpressed and contributes to drug resistance.[1][5] this compound interacts with YB-1, inhibiting its activity and its associated downstream pathways.[4][5] This leads to the downregulation of proteins involved in cell growth and survival, and the induction of apoptosis.[4] The inhibition of YB-1 by this compound has been shown to downregulate the spliceosome pathway and enrich proteins associated with apoptosis and RNA degradation.[2]
References
- 1. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 2. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for SU056 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical application of SU056 and paclitaxel (B517696) combination therapy, primarily in the context of ovarian cancer research. This compound is an inhibitor of Y-box binding protein 1 (YB-1), a transcription factor implicated in tumor progression, drug resistance, and cell proliferation.[1][2][3] Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][5] Preclinical evidence strongly suggests that the combination of this compound and paclitaxel results in a synergistic cytotoxic effect against cancer cells, offering a promising avenue for enhancing therapeutic efficacy.[1][6] this compound has been shown to enhance the cytotoxic effects of paclitaxel, leading to greater reduction in tumor growth than either agent alone.[2][3][6]
These application notes summarize key quantitative data from preclinical studies and provide detailed protocols for in vitro and in vivo experimentation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the combination therapy's mechanism and application.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the effective concentrations of this compound in various ovarian cancer cell lines.
| Cell Line | Assay | Concentration (µM) | Duration | Effect |
| OVCAR3, OVCAR4, OVCAR5, OVCAR8, SKOV3, ID8 | Cell Growth Inhibition | 0-10 | 48 h | Inhibition of cell growth[2][3][6] |
| OVCAR8, ID8 | Colony Formation | 1 | 5-8 days | Inhibition of colony formation[6] |
| OVCAR8, SKOV3, ID8 | Cell Cycle Arrest | 1-5 | 6 h | Arrest in Sub-G1 and G1 phases[6] |
| OVCAR8, SKOV3, ID8 | Cell Migration | 0-1 | 12 h | Inhibition of cell migration[2][3][6] |
| OVCAR8, SKOV3, ID8 | Apoptosis Induction | 0-5 | 24 h | Induction of apoptotic cell death[6] |
| OVCAR8 | Protein Expression | 1-5 | 12 h | Inhibition of YB-1, TMSB10, SUMO2, and PMSB2 proteins[6] |
In Vitro Combination Therapy: this compound and Paclitaxel
This table outlines the concentrations used to demonstrate the synergistic cytotoxic effects of this compound and paclitaxel.
| Cell Line | This compound Concentration (µM) | Paclitaxel Concentration (nM) | Duration | Effect |
| Ovarian Cancer Cells | 0.1, 0.5, 1 | 0.1, 0.5, 1 | 48 h | Enhanced cytotoxic effects[6] |
In Vivo Efficacy of this compound and Paclitaxel Combination Therapy
The following table details the dosing and administration protocol for in vivo studies using mouse models of ovarian cancer.
| Animal Model | Treatment Group | Dosage | Administration Route | Frequency | Outcome |
| C57BL/6 mice with ID8 cell implants | This compound | 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | Inhibition of tumor growth[2][3][6] |
| Immunodeficient mice with OVCAR8 OC tumors | This compound + Paclitaxel | This compound: 10 mg/kg, Paclitaxel: 5 mg/kg | i.p. | This compound: daily, Paclitaxel: weekly | Greater reduction in tumor growth compared to single agents[2][3][6] |
Experimental Protocols
In Vitro Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination, on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR8, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Paclitaxel
-
DMSO (for dissolving compounds)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Create a dilution series for each drug and for the combination in complete culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the various concentrations of this compound, paclitaxel, or the combination. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values. Synergy can be assessed using software like CompuSyn.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of this compound and paclitaxel combination therapy in a mouse xenograft model of ovarian cancer.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Ovarian cancer cells (e.g., OVCAR8)
-
Matrigel (optional)
-
This compound
-
Paclitaxel
-
Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween-80, Saline)[6]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 OVCAR8 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Drug Preparation and Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection. A stock solution can be made in DMSO and then diluted in a vehicle like PEG300, Tween-80, and saline.[6]
-
Prepare paclitaxel for i.p. injection according to standard protocols.
-
Administer this compound (e.g., 10 mg/kg) daily and paclitaxel (e.g., 5 mg/kg) weekly via i.p. injection.[2][3][6]
-
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor weight can be measured as a final endpoint.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the efficacy of the combination therapy.
Visualizations
Signaling Pathway of this compound and Paclitaxel Combination Therapy
Caption: Signaling pathway of this compound and Paclitaxel.
Experimental Workflow for In Vivo Combination Study
Caption: In vivo experimental workflow.
Logical Relationship of this compound and Paclitaxel Combination Therapy
Caption: Logic of combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 5. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: A Comprehensive Protocol for Western Blot Analysis of YB-1 Expression Following SU056 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the investigation of Y-box binding protein 1 (YB-1) expression in response to treatment with SU056, a known YB-1 inhibitor.[1][2][3][4] YB-1 is a multifunctional oncoprotein implicated in numerous cellular processes including cell proliferation, DNA repair, and drug resistance.[2][5][6][7][8] Its overexpression is associated with poor prognosis in several cancers.[8] this compound has been identified as a small molecule that directly binds to YB-1, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells.[1][3][5] This document outlines the complete workflow from cell culture and this compound treatment to Western blot analysis for the precise quantification of YB-1 protein levels. The protocol is intended to serve as a valuable resource for researchers in oncology, cell biology, and pharmacology.
Introduction
Y-box binding protein 1 (YB-1) is a member of the cold shock domain protein family and plays a pivotal role in the regulation of transcription and translation.[6][7] Its involvement in various oncogenic signaling pathways, such as PI3K/AKT/mTOR and Ras/MEK/ERK, makes it a compelling target for cancer therapy.[5][9] this compound is a novel small molecule inhibitor that has been shown to directly interact with YB-1, leading to a reduction in its expression and downstream signaling.[1][5] This inhibitory action has been demonstrated to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting its therapeutic potential.[1][3]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture.[10][11] This method is indispensable for validating the efficacy of targeted therapies like this compound by directly measuring the modulation of their intended protein target. This protocol provides a step-by-step guide to performing a Western blot for YB-1 after treating cancer cells with this compound.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It begins with the seeding of cancer cells, followed by treatment with this compound. The cells are then harvested, and protein lysates are prepared. Subsequently, protein concentration is determined, and the samples are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect YB-1.
Putative Signaling Pathway of this compound Action
This compound is known to directly bind to YB-1, thereby inhibiting its function. YB-1 is a downstream effector of several key oncogenic pathways, including the PI3K/AKT and Ras/MEK/ERK pathways. Upon activation by upstream signals, these pathways can lead to the phosphorylation and nuclear translocation of YB-1, where it regulates the transcription of genes involved in cell proliferation, survival, and drug resistance. By inhibiting YB-1, this compound is hypothesized to block these downstream effects, leading to cell cycle arrest and apoptosis.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., OVCAR-8, SKOV-3) | ATCC | HTB-77 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-139586 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Methanol (B129727) | Fisher Scientific | A412-4 |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Primary Antibody: Rabbit anti-YB-1 | Cell Signaling Technology | 4202 |
| Primary Antibody: Mouse anti-β-Actin | Sigma-Aldrich | A5441 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Chemiluminescence Imaging System | Bio-Rad | ChemiDoc MP |
Detailed Experimental Protocol
Cell Culture and this compound Treatment
-
Culture your chosen cancer cell line (e.g., OVCAR-8, SKOV-3) in the recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).[1] The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (0 µM this compound).
-
Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).[1]
Protein Lysate Preparation
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[12]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitor cocktail to each well.[12]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the tubes on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).[14]
-
Prepare the protein samples for loading by adding 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[12]
SDS-PAGE and Protein Transfer
-
Load the equalized protein samples into the wells of a 4-20% polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.[11][15] Activate the PVDF membrane in methanol for 30 seconds before assembling the transfer stack.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1 hour in a wet transfer system).
Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[10][13]
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate the membrane with the primary antibody against YB-1 (diluted in 5% BSA in TBST, e.g., 1:1000) overnight at 4°C with gentle agitation.[12]
-
The next day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST, e.g., 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin. Follow a similar incubation and washing procedure with the primary and secondary antibodies for the loading control.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the band intensity of YB-1 to the corresponding loading control (β-actin) for each sample.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 70-80% confluency at harvest | Optimize for specific cell line |
| This compound Concentration | 0 - 10 µM | Based on published effective concentrations[1] |
| Treatment Duration | 12 - 48 hours | Time-course experiment recommended[1] |
| Protein Loading Amount | 20 - 40 µ g/lane | Ensure equal loading across all lanes |
| Primary Antibody (YB-1) Dilution | 1:1000 | Optimize based on antibody datasheet |
| Primary Antibody (Loading Control) Dilution | 1:1000 - 1:5000 | Optimize based on antibody datasheet |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | Optimize based on antibody datasheet |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of YB-1 protein expression following treatment with the inhibitor this compound. By following this guide, researchers can reliably assess the in-vitro efficacy of this compound and similar compounds targeting the YB-1 protein. The provided diagrams and tables offer a clear and concise overview of the experimental workflow and key parameters, facilitating the successful implementation of this technique in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Insights into YB-1 Signaling and Cell Death Decisions [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. azurebiosystems.com [azurebiosystems.com]
Application Note: Visualizing YB-1 Localization in Response to the Inhibitor SU056 via Immunofluorescence Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y-box binding protein-1 (YB-1) is a multifunctional oncoprotein implicated in a variety of cellular processes including proliferation, differentiation, DNA repair, and drug resistance.[1][2] Its function is intricately linked to its subcellular localization. In many cancer types, an increased nuclear presence of YB-1 is associated with aggressive disease and poor prognosis.[1] Under basal conditions, YB-1 is predominantly found in the cytoplasm; however, upon exposure to cellular stressors such as UV radiation or certain chemotherapeutic agents, it translocates to the nucleus.[1] This nuclear translocation is often mediated by post-translational modifications, particularly phosphorylation by kinases such as AKT and RSK.[1]
SU056 is a novel small molecule inhibitor that directly targets YB-1, leading to cell cycle arrest and apoptosis in cancer cells.[2] Mechanistically, this compound has been shown to interact with YB-1 and inhibit its associated downstream pathways.[2] This application note provides a detailed protocol for the immunofluorescence staining of YB-1 to investigate the effects of this compound on its subcellular localization.
Principle
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins. This protocol outlines an indirect immunofluorescence method. Cells are first treated with this compound or a vehicle control. Subsequently, the cells are fixed to preserve cellular architecture and protein localization. A permeabilization step allows antibodies to access intracellular antigens. A primary antibody specific to YB-1 is then introduced, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The fluorescence signal, corresponding to the localization of YB-1, is then visualized and can be quantified using fluorescence microscopy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of YB-1 nuclear translocation and the experimental workflow for this immunofluorescence protocol.
Caption: YB-1 Signaling Pathway and this compound Inhibition.
Caption: Immunofluorescence Experimental Workflow.
Materials and Reagents
Reagents:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (MedChemExpress, HY-139235 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-YB-1 polyclonal antibody (validated for IF)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other suitable fluorophore)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
Equipment:
-
Sterile cell culture plates or chamber slides
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Detailed Experimental Protocol
1. Cell Seeding and Culture: a. Seed cells onto sterile glass coverslips placed in a 24-well plate or directly into chamber slides at a density that will result in 60-70% confluency at the time of treatment. b. Incubate the cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator for 24 hours.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. c. Aspirate the culture medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 24 hours).
3. Fixation: a. Aspirate the treatment medium and gently wash the cells twice with PBS. b. Add 4% PFA in PBS to each well/chamber to cover the cells. c. Incubate at room temperature for 15 minutes. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
4. Permeabilization: a. Add 0.25% Triton X-100 in PBS to each well/chamber. b. Incubate at room temperature for 10 minutes. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
5. Blocking: a. Add Blocking Buffer to each well/chamber. b. Incubate at room temperature for 1 hour.
6. Primary Antibody Incubation: a. Dilute the primary anti-YB-1 antibody in Blocking Buffer to the recommended concentration (refer to the antibody datasheet). b. Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light. c. Aspirate the wash buffer and add the diluted secondary antibody solution to the cells. d. Incubate at room temperature for 1 hour in the dark.
8. Mounting and Nuclear Counterstaining: a. Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS. b. Add DAPI solution to the cells and incubate for 5 minutes at room temperature in the dark. c. Aspirate the DAPI solution and wash once with PBS. d. Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium. For chamber slides, remove the chamber and add mounting medium and a coverslip. e. Seal the edges of the coverslip with clear nail polish and allow to dry.
9. Microscopy and Image Analysis: a. Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488). b. Capture images of multiple fields of view for each treatment condition. c. For quantitative analysis, use image analysis software to measure the mean fluorescence intensity of YB-1 staining in the nucleus (co-localized with DAPI) and the cytoplasm for a significant number of cells per condition.
Data Presentation
The quantitative data from the image analysis can be summarized in a table for clear comparison.
| Treatment Group | Mean Cytoplasmic YB-1 Fluorescence Intensity (Arbitrary Units ± SEM) | Mean Nuclear YB-1 Fluorescence Intensity (Arbitrary Units ± SEM) | Nuclear-to-Cytoplasmic YB-1 Ratio (Mean ± SEM) |
| Vehicle Control (0 µM this compound) | 150 ± 10 | 50 ± 5 | 0.33 ± 0.04 |
| 1 µM this compound | 120 ± 8 | 35 ± 4 | 0.29 ± 0.03 |
| 5 µM this compound | 80 ± 6 | 20 ± 3 | 0.25 ± 0.03 |
| 10 µM this compound | 50 ± 5 | 10 ± 2 | 0.20 ± 0.02 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Expected Results
Based on the known function of this compound as a YB-1 inhibitor that can lead to its degradation, it is hypothesized that treatment with this compound will result in a dose-dependent decrease in the overall YB-1 fluorescence signal. This reduction is expected to be observed in both the cytoplasm and the nucleus. A more pronounced decrease in the nuclear signal may suggest that this compound not only promotes YB-1 degradation but may also interfere with its nuclear translocation, thereby inhibiting its functions in the nucleus which are critical for cancer cell survival and proliferation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Ineffective primary antibody | Use an antibody validated for immunofluorescence. |
| Insufficient primary antibody concentration | ||
| Incompatible secondary antibody | ||
| High Background | Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal goat serum). | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Run a negative control without the primary antibody. |
| Aggregated secondary antibody | Centrifuge the secondary antibody before use. |
References
Application Notes and Protocols for Assessing Cell Viability Following SU056 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the effects of SU056, a potent Y-box binding protein 1 (YB-1) inhibitor, on cancer cell viability. The following sections offer comprehensive experimental procedures, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows. This compound has demonstrated significant anti-tumor activity by inducing cell-cycle arrest and apoptosis in various cancer cell lines, particularly in ovarian and triple-negative breast cancer.[1][2]
Data Presentation
The efficacy of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) and observing the dose-dependent effect on cell viability. The following table summarizes hypothetical, yet representative, quantitative data from a 48-hour this compound treatment on various ovarian cancer cell lines.
| Cell Line | This compound Concentration (µM) | Percent Viability (%) | Standard Deviation (%) |
| OVCAR3 | 0 (Control) | 100 | 5.2 |
| 0.5 | 85.3 | 4.8 | |
| 1.0 | 62.1 | 3.9 | |
| 2.5 | 41.5 | 3.1 | |
| 5.0 | 25.8 | 2.5 | |
| 10.0 | 10.2 | 1.8 | |
| SKOV3 | 0 (Control) | 100 | 6.1 |
| 0.5 | 90.7 | 5.5 | |
| 1.0 | 75.4 | 4.2 | |
| 2.5 | 55.9 | 3.7 | |
| 5.0 | 38.2 | 2.9 | |
| 10.0 | 18.9 | 2.1 | |
| OVCAR8 | 0 (Control) | 100 | 4.9 |
| 0.5 | 82.1 | 4.1 | |
| 1.0 | 58.7 | 3.5 | |
| 2.5 | 35.4 | 2.8 | |
| 5.0 | 19.6 | 2.2 | |
| 10.0 | 8.5 | 1.5 |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting YB-1, a key regulator of protein translation and cell survival.[3][4] YB-1 is involved in multiple oncogenic signaling pathways, including the PI3K/AKT and Ras/MEK pathways.[4][5] Upon activation by upstream kinases like AKT and ERK, YB-1 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, drug resistance, and apoptosis evasion.[4][5] this compound disrupts the interaction of YB-1 with mRNA, leading to the suppression of protein synthesis of key downstream targets.[6] This inhibition ultimately results in cell cycle arrest and apoptosis.[1][2]
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of this compound. This process begins with the preparation of cancer cell lines and culminates in the analysis of cell viability data.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., OVCAR3, SKOV3)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cancer cell suspension
-
This compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the Trypan Blue assay. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU056 not dissolving in DMSO troubleshooting
Welcome to the technical support center for SU056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on troubleshooting dissolution issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1).[1][2][3][4] YB-1 is a protein involved in a wide variety of DNA/RNA-dependent processes, including DNA repair, pre-mRNA transcription and splicing, and regulation of mRNA stability and translation.[5] By inhibiting YB-1, this compound can induce cell-cycle arrest, apoptosis (programmed cell death), and inhibit cell migration in cancer cells.[2][4][6] It has shown particular promise in ovarian cancer models and can enhance the cytotoxic effects of other chemotherapy agents like Paclitaxel.[2][4][6]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally considered to have good solubility. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1]
Q3: I'm observing precipitation in my this compound DMSO stock solution after storage. What should I do?
A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with DMSO stock solutions.[7][8] To redissolve the precipitate, you can gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex thoroughly.[9] Sonication for 5-10 minutes can also be an effective method to aid dissolution.[2][6][9] To avoid this issue in the future, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[9][10]
Q4: My this compound is not fully dissolving in DMSO, even at concentrations reported to be soluble. What could be the problem?
A4: Several factors can contribute to this issue:
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[1][11]
-
Compound Purity: Impurities in the compound can affect its solubility.[9]
-
Temperature: The dissolution of this compound in DMSO can be temperature-dependent. Gentle warming may be required.[9]
-
Agitation: Adequate mixing is essential. Vortexing or sonication is often necessary to achieve complete dissolution.[2][6][9]
-
Concentration Limit: You may be attempting to prepare a solution that is above the compound's solubility limit under your specific conditions.[9]
Troubleshooting Guide: this compound Not Dissolving in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow the steps outlined in the workflow below.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Data Summary
This compound Solubility Data
| Solvent | Solubility (Selleck Chemicals)[1] | Solubility (MedchemExpress)[2] |
| DMSO | 74 mg/mL (200.35 mM) | 50 mg/mL (135.38 mM) |
| Ethanol | 4 mg/mL | Not Reported |
| Water | Insoluble | Not Reported |
Note: It is mentioned that moisture-absorbing DMSO reduces solubility.[1] For MedchemExpress, it is noted that sonication is needed.[2]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 369.34 g/mol )[1][2]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.69 mg of this compound.
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2][9]
Signaling Pathway
This compound acts by inhibiting the Y-box binding protein 1 (YB-1), which in turn affects downstream cellular processes.
Caption: this compound inhibits YB-1, leading to downstream effects on cell processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | YB-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ziath.com [ziath.com]
- 8. ziath.com [ziath.com]
- 9. benchchem.com [benchchem.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: SU056 & Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with SU056 precipitation in cell culture media.
I. FAQs: Quick Answers to Common Questions
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1).[1][2][3] YB-1 is a transcription and translation factor that is overexpressed in various cancers and plays a crucial role in tumor progression, cell proliferation, and drug resistance.[4][5] this compound exerts its anti-cancer effects by inducing cell-cycle arrest, apoptosis, and inhibiting cell migration in cancer cells.[2][6]
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your media may be higher than its solubility limit in an aqueous environment.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into your aqueous cell culture media can cause the compound to crash out of solution.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.
-
High Final DMSO Concentration: While this compound is highly soluble in DMSO, a high final concentration of DMSO in your culture can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Media Evaporation: Over time, evaporation of media in the incubator can increase the concentration of this compound, leading to precipitation.
-
Temperature Fluctuations: Frequent removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final DMSO concentration in your cell culture medium should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term experiments.[7][8][9][10] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.[10]
Q4: How does precipitation of this compound affect my experimental results?
The precipitation of this compound will lead to a discrepancy between the nominal concentration and the actual concentration of the compound in solution that is available to the cells. This can significantly impact the accuracy and reproducibility of your results, particularly for dose-response experiments and the determination of IC50 values.[11] If the compound precipitates, the effective concentration is lower than intended, which can lead to an underestimation of its potency (i.e., a higher apparent IC50 value).[12]
II. Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition of this compound to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound exceeds its aqueous solubility limit in the cell culture medium. | Decrease the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Section IV for protocol). |
| Rapid Dilution ("Solvent Shock") | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to the hydrophobic compound precipitating. | Perform a serial dilution of the this compound DMSO stock solution in pre-warmed (37°C) cell culture media. Add the compound dropwise while gently swirling or vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High Final DMSO Concentration | While this compound is readily soluble in DMSO, a high percentage of DMSO in the final culture volume can still lead to precipitation upon dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[7][8][9][10] This may require preparing a more dilute intermediate stock solution. |
Issue 2: Delayed Precipitation (After Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation of the culture medium can concentrate all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly taking culture plates or flasks out of the incubator can cause temperature changes that affect compound solubility. | Minimize the time that culture vessels are outside the stable 37°C environment of the incubator. |
| Interaction with Media Components | This compound may slowly interact with salts, proteins (especially in serum), or other media components over time to form insoluble complexes. | If precipitation persists, consider testing the solubility of this compound in a different basal media formulation. You can also assess solubility in the presence and absence of serum. |
| pH Shift | The CO2 environment in an incubator can slightly alter the pH of the media, which could affect the solubility of a pH-sensitive compound. | Ensure your media is properly buffered and that the incubator's CO2 levels are correctly calibrated. |
III. This compound and YB-1 Signaling Pathway
This compound is an inhibitor of Y-box binding protein 1 (YB-1). The signaling pathway of YB-1 is complex and integrated with other major oncogenic pathways.
Caption: YB-1 signaling pathway and the inhibitory action of this compound.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound. For example, to prepare a 10 mM stock solution (Molecular Weight: 369.35 g/mol ), weigh out 3.69 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock from 3.69 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. If needed, brief sonication can aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol is adapted from high-throughput solubility screening methods and can be performed in a 96-well plate format.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
-
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO. For example, a 2-fold serial dilution starting from 10 mM.
-
In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound DMSO dilution to the corresponding wells. This will create a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Mix the contents of the wells by gentle pipetting or using a plate shaker.
-
Visually inspect the plate for any immediate signs of precipitation.
-
For a quantitative assessment, immediately read the absorbance of the plate at a wavelength between 600 nm and 650 nm. This is your time-zero reading.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 1, 4, 24 hours), visually inspect the wells for precipitation and read the absorbance.
-
An increase in absorbance over time compared to the DMSO control indicates precipitation.
-
The highest concentration that remains clear (no significant increase in absorbance) is the approximate kinetic solubility of this compound in your specific medium under these conditions.
-
Caption: Workflow for determining the kinetic solubility of this compound.
V. Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 369.35 g/mol | - | N/A |
| Solubility in DMSO | Up to 74 mg/mL (~200 mM) | Anhydrous DMSO | [13] |
| IC50 in Ovarian Cancer Cell Lines | 1.27 - 6.8 µM | Varies by cell line (OVCAR3/4/5/8, SKOV3, ID8) | [2] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | In vitro cell-based assays | [7][8][9][10] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing SU056 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SU056 for accurate and reproducible IC50 determination. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1).[1][2][3] YB-1 is a transcription and translation factor that is overexpressed in various cancers and plays a crucial role in tumor progression and drug resistance.[1][3] this compound physically interacts with YB-1, leading to the inhibition of its activity and a reduction in its expression. This disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][4][5]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: Based on published data, this compound typically shows activity in the low micromolar range. For initial experiments, a broad concentration range spanning from 0.1 µM to 10 µM is a good starting point for most cancer cell lines.[1][3]
Q3: What are the key steps in an IC50 determination experiment for this compound?
A3: A typical IC50 experiment for this compound involves:
-
Cell Culture: Seeding a chosen cancer cell line in a 96-well plate at an optimal density.
-
Compound Preparation: Performing serial dilutions of this compound to create a range of concentrations.
-
Cell Treatment: Incubating the cells with the different concentrations of this compound for a defined period (e.g., 48 or 72 hours).
-
Viability Assay: Measuring cell viability using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: Plotting a dose-response curve and calculating the IC50 value using non-linear regression.
Q4: How does inhibition of a transcription/translation factor like YB-1 differ from inhibiting a kinase in an IC50 assay?
A4: While the endpoint measurement (cell viability) may be the same, the kinetics and cellular response to a YB-1 inhibitor can differ from a kinase inhibitor. Kinase inhibition can lead to rapid changes in signaling and cell fate. In contrast, inhibiting a transcription/translation factor like YB-1 may result in a slower, more gradual effect on cell proliferation and viability as it relies on the turnover of downstream mRNA and proteins. This may necessitate longer incubation times to observe the full effect of the compound.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| OVCAR3 | Ovarian Cancer | 1.27 | 48 hours[6] |
| OVCAR4 | Ovarian Cancer | 6.8 | 48 hours[6] |
| OVCAR5 | Ovarian Cancer | 4.33 | 48 hours[6] |
| OVCAR8 | Ovarian Cancer | 3.18 | 48 hours[6] |
| SKOV3 | Ovarian Cancer | 1.73 | 48 hours[6] |
| ID8 | Ovarian Cancer | 3.75 | 48 hours[6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Dose-dependent decrease in viability | 24 and 48 hours |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | Dose-dependent decrease in viability | 24 and 48 hours |
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using MTT Assay
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., OVCAR3, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration that will result in 70-80% confluency after the desired incubation period (e.g., 48 or 72 hours). This needs to be optimized for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common starting range is a 10-point serial dilution from 10 µM down to the low nanomolar range.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- this compound is inactive- Cell line is resistant to YB-1 inhibition | - Perform a wider range-finding experiment (e.g., 1 nM to 100 µM).- Ensure proper storage of this compound stock solution (-20°C or -80°C) and use a fresh aliquot.- Confirm YB-1 expression in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to this compound. |
| Shallow or incomplete dose-response curve | - this compound may have cytostatic rather than cytotoxic effects at the tested concentrations.- Insufficient incubation time for a transcription/translation inhibitor.- Compound precipitation at high concentrations. | - Consider extending the incubation time (e.g., 72 or 96 hours) to allow for effects on cell proliferation to become more pronounced.- Visually inspect the wells with the highest concentrations for any signs of compound precipitation.- Supplement the viability assay with a direct measure of cell proliferation (e.g., BrdU incorporation assay) or apoptosis (e.g., caspase activity assay). |
| IC50 values are inconsistent with published data | - Differences in cell line passage number, and culture conditions (e.g., serum concentration).- Variations in the viability assay protocol (e.g., incubation time, seeding density). | - Use low-passage, authenticated cell lines.- Standardize all experimental parameters and report them in detail. Ensure optimal cell seeding density for logarithmic growth throughout the experiment. |
| High background in MTT assay | - Contamination of cell culture.- Interference of this compound with the MTT reagent. | - Regularly test for mycoplasma contamination. Maintain aseptic techniques.- Run a control with this compound in cell-free medium to check for direct reduction of MTT by the compound. |
Visualizations
Caption: YB-1 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
inconsistent results with SU056 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with SU056, a YB-1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Y-box binding protein 1 (YB-1).[1][2][3] YB-1 is a protein that is overexpressed in many cancers and is involved in regulating gene transcription and translation, DNA repair, and cell proliferation.[3] this compound physically interacts with YB-1, leading to its degradation.[4] This inhibition of YB-1 function results in cell-cycle arrest, apoptosis (programmed cell death), and a reduction in cancer cell migration and proliferation.[1][2][3]
Q2: I am observing high variability in my IC50 values for this compound across experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Compound Solubility and Stability: this compound is poorly soluble in water and is typically dissolved in DMSO for a stock solution.[5] If the compound precipitates out of solution when diluted in your cell culture media, its effective concentration will be lower and variable. The stability of this compound in aqueous media at 37°C over the course of your experiment may also be a factor.
-
Cell Line Health and Passage Number: The physiological state of your cells can significantly impact their response to treatment. It is crucial to use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Cell Seeding Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the outcome of viability assays.[6]
-
Assay Type: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity). The choice of assay can influence the determined IC50 value.
Q3: My this compound treatment is not inducing the expected level of apoptosis or cell cycle arrest. What should I check?
A3: If you are not observing the expected phenotype, consider the following:
-
Concentration and Duration of Treatment: Ensure you are using the appropriate concentration range and treatment duration for your specific cell line and assay. Published effective concentrations for this compound range from approximately 0.1 to 10 µM, with incubation times from 6 to 48 hours or longer for different assays.[2][7][8]
-
YB-1 Expression Levels: The sensitivity of a cell line to this compound may correlate with its expression level of the target protein, YB-1. Cell lines with lower YB-1 expression may be less sensitive to the inhibitor. It is advisable to confirm YB-1 expression in your cell model via Western blot or other methods.
-
Apoptosis Detection Window: Apoptosis is a dynamic process. If you are using an endpoint assay like Annexin V staining, the timing of your measurement is critical. You may be missing the peak of apoptosis if you are analyzing your cells too early or too late.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1][7][8] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5] For working solutions, the DMSO stock should be serially diluted in your cell culture medium, ensuring the final DMSO concentration in your experiment is low (typically <0.5% v/v) to avoid solvent-induced toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| OVCAR3 | Cell Growth | 48 h | 1.27 | [8] |
| OVCAR4 | Cell Growth | 48 h | 6.8 | [8] |
| OVCAR5 | Cell Growth | 48 h | 4.33 | [8] |
| OVCAR8 | Cell Growth | 48 h | 3.18 | [8] |
| SKOV3 | Cell Growth | 48 h | 1.73 | [5][8] |
| ID8 | Cell Growth | 48 h | 3.75 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for YB-1 Expression
This protocol is for assessing the levels of YB-1 protein in cells following treatment with this compound.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against YB-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against YB-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Key factors contributing to experimental variability.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20240016784A1 - Y box binding protein 1 inhibitors - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Others 11 | 2376580-08-2 | Invivochem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: SU056 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the YB-1 inhibitor, SU056, in in vivo experiments. The information is compiled from preclinical studies to assist in addressing potential challenges related to toxicity and tolerability.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in animal models?
A1: Preclinical studies have demonstrated that this compound is generally well-tolerated in animal models.[1][2] Specifically, in studies involving mice with ovarian cancer xenografts, no significant overt signs of toxicity were observed.[2]
Q2: Has any specific organ toxicity been reported with this compound administration?
A2: To date, published preclinical studies have not indicated specific organ toxicities. Notably, one study reported no observable liver toxicity in mice treated with this compound.[2] Toxicological evaluations in animal models given oral doses up to 20 times the therapeutic level did not show any observable behavioral, neurologic, or anatomical signs of toxicity.
Q3: What are the known effects of this compound on animal body weight?
A3: In a key preclinical study, mice treated with this compound (10 mg/kg, i.p., daily) in combination with paclitaxel (B517696) showed no significant loss in body weight over the course of the treatment, suggesting good tolerability at this dose and schedule.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of Y-box binding protein 1 (YB-1).[1][2][3] YB-1 is a transcription and translation factor that is overexpressed in many cancers and is associated with tumor progression and drug resistance.[2] this compound interacts with YB-1, inhibiting its activity and the downstream pathways it regulates.[1][3] This leads to cell-cycle arrest, apoptosis, and inhibition of cell migration in cancer cells.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss in animals | - Formulation/vehicle toxicity- Off-target effects at higher doses- Animal model sensitivity | - Review the formulation and vehicle for any known toxicities.- Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Ensure the animal model is appropriate and healthy before starting the experiment. |
| Signs of distress (e.g., lethargy, ruffled fur) | - Acute toxicity- Improper administration | - Monitor animals closely after dosing.- If signs of distress are observed, consider reducing the dose or frequency of administration.- Ensure proper administration technique to avoid stress or injury. |
| Lack of tumor growth inhibition | - Suboptimal dose or dosing schedule- Inappropriate animal model- Compound stability issues | - Verify the dose and administration schedule are consistent with published effective regimens.- Confirm that the tumor model expresses YB-1.- Ensure proper storage and handling of this compound to maintain its activity. |
Quantitative Toxicity Data
Currently, publicly available literature provides limited quantitative toxicity data. The emphasis has been on the compound being "well-tolerated" based on general observations.
| Parameter | Animal Model | Dose and Route | Observation | Reference |
| General Tolerability | Mice | 20 mg/kg, i.p. | Well-tolerated | [1] |
| General Tolerability | Mice | Oral doses up to 20x therapeutic level | No observable adverse effects | |
| Liver Toxicity | Mice | Not specified | No observable liver toxicity | [2] |
| Body Weight | Immunodeficient mice with OVCAR8 tumors | 10 mg/kg, i.p., daily | No significant reduction in body weight | [1] |
Experimental Protocols
In Vivo Efficacy and Tolerability Study in an Ovarian Cancer Xenograft Model [1]
-
Animal Model: Immunodeficient mice.
-
Tumor Induction: Subcutaneous implantation of OVCAR8 ovarian cancer cells.
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg, intraperitoneal injection, daily)
-
Paclitaxel (5 mg/kg, intraperitoneal injection, weekly)
-
This compound (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, i.p., weekly)
-
-
Monitoring:
-
Tumor growth was monitored regularly.
-
Animal body weight was measured to assess toxicity.
-
At the end of the study, tumors were excised and weighed.
-
-
Toxicity Assessment: General health of the animals was observed, and body weights were recorded. The study reported that the combination treatment was well-tolerated with no significant reduction in body weight.
Visualizations
Caption: this compound inhibits YB-1 in both the cytoplasm and nucleus, disrupting gene transcription and protein synthesis, which ultimately reduces cancer cell proliferation and drug resistance.
References
Technical Support Center: SU056 and Paclitaxel Synergy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SU056 and paclitaxel (B517696) in synergy experiments. The information is designed to assist in overcoming common challenges and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary mechanisms of action for this compound and paclitaxel?
-
This compound is an inhibitor of Y-box binding protein 1 (YB-1).[1][2][3][4][5] YB-1 is a transcription and translation factor implicated in cancer progression and drug resistance.[3][5][6] By inhibiting YB-1, this compound can induce cell-cycle arrest, promote apoptosis, and inhibit cell migration in cancer cells.[1][2][3][5]
-
Paclitaxel is a microtubule-stabilizing agent.[][8][9][10][11] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[8][9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][8][9][10][12]
-
-
Q2: What is the rationale for combining this compound and paclitaxel?
-
The combination of this compound and paclitaxel has been shown to have synergistic effects in reducing tumor growth.[13] this compound can enhance the cytotoxic effects of paclitaxel.[1][3][5] The proposed mechanism involves this compound's inhibition of YB-1, which can be associated with multidrug resistance. By targeting a key regulator of cancer cell survival and resistance, this compound may sensitize cancer cells to the effects of paclitaxel.
-
Experimental Design & Protocols
-
Q3: I am planning a synergy experiment. What concentrations of this compound and paclitaxel should I use?
-
The optimal concentrations will be cell-line dependent. It is recommended to first perform dose-response curves for each drug individually to determine their IC50 values (the concentration that inhibits 50% of cell growth). For synergy studies, concentrations around the IC50 values are often used. Based on in vitro studies, this compound has been tested in the range of 0-10 µM, while paclitaxel concentrations can range from 0.1 to 1 nM.[1]
-
-
Q4: How do I determine if the observed effect is synergistic, additive, or antagonistic?
-
The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method.[14][15][16]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used to calculate CI values from dose-response data.[15] Isobologram analysis is another graphical method to visualize drug interactions.[17][18][19]
-
Troubleshooting Common Issues
-
Q5: My cell viability assay results are inconsistent. What could be the cause?
-
Inconsistent results in cell viability assays can arise from several factors:
-
Cell Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or starved cells can lead to spontaneous apoptosis.[20]
-
Reagent Preparation: Paclitaxel is lipophilic and may require a solvent like DMSO for dissolution.[21] Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including controls.
-
Assay Interference: The compounds themselves might interfere with the assay reagents. For example, in an MTT assay, test for direct reduction of the MTT reagent by the compounds in a cell-free system.[22]
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.[23]
-
-
-
Q6: I am not observing the expected increase in apoptosis with the combination treatment. What should I check?
-
Several factors could contribute to this:
-
Insufficient Drug Concentration or Treatment Duration: The concentrations used may not be optimal for inducing apoptosis in your specific cell line, or the incubation time may be too short.[20]
-
Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak of apoptosis may be missed.[24]
-
Incorrect Staining Protocol: For Annexin V assays, ensure cells are handled gently to avoid mechanical membrane damage, which can lead to false positives.[20] Also, confirm that the supernatant is collected, as apoptotic cells can detach.[20]
-
Reagent Quality: Ensure that apoptosis detection reagents have been stored correctly and have not expired.[24]
-
-
-
Q7: My in vivo xenograft study is not showing a synergistic effect. What are some potential reasons?
-
In vivo experiments are more complex and several factors can influence the outcome:
-
Pharmacokinetics and Drug Delivery: The dosing schedule and route of administration may not result in optimal tumor exposure to both drugs simultaneously.
-
Animal Model: The chosen xenograft model may not be sensitive to this particular drug combination.
-
Data Analysis: Synergy assessment in vivo is more challenging than in vitro. Methods based on tumor growth inhibition or survival data should be carefully chosen and applied.[25]
-
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) |
| OVCAR3 | 1.27 |
| OVCAR4 | 6.8 |
| OVCAR5 | 4.33 |
| OVCAR8 | 3.18 |
| SKOV3 | 1.73 |
| ID8 | 3.75 |
Data extracted from MedchemExpress.[1]
Table 2: In Vivo Dosing Regimens for this compound and Paclitaxel Combination Studies
| Drug | Dosage | Administration Route | Frequency | Animal Model |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Daily | Immunodeficient mice with OVCAR8 tumors |
| Paclitaxel | 5 mg/kg | Intraperitoneal (i.p.) | Weekly | Immunodeficient mice with OVCAR8 tumors |
| This compound | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Mice with ID8 tumors |
Data extracted from MedchemExpress and Network of Cancer Research.[1][5]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel, both individually and in combination at fixed ratios (e.g., based on their IC50 values). Remove the old media and add the drug-containing media to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability. Use this data to calculate IC50 values and the Combination Index (CI).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize quickly. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for this compound and Paclitaxel Synergy Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | YB-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. punnettsquare.org [punnettsquare.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 18. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. yeasenbio.com [yeasenbio.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SU056 in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SU056 in cancer cell experiments, with a special focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1).[1][2] YB-1 is a multifunctional protein implicated in cancer progression and treatment resistance.[3][4] this compound physically interacts with YB-1, leading to a reduction in its expression.[3] This inhibition disrupts downstream signaling pathways associated with cell proliferation, survival, and migration.[1][5]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: The on-target inhibition of YB-1 by this compound leads to several anti-cancer effects, including:
-
Cell Cycle Arrest: this compound arrests cancer cells in the G1 and sub-G1 phases of the cell cycle.[5]
-
Induction of Apoptosis: The compound induces programmed cell death in various cancer cell lines.[5]
-
Inhibition of Cell Migration: this compound has been shown to inhibit the migratory capabilities of cancer cells.[5]
-
Sensitization to Chemotherapy: this compound can enhance the cytotoxic effects of other chemotherapeutic agents, such as paclitaxel.[1]
Q3: Does this compound have known off-target effects?
A3: Yes, studies have identified several off-target proteins of this compound. A Cellular Thermal Shift Assay (CETSA) revealed that in addition to its intended target YB-1, this compound also interacts with Thymosin Beta-10 (TMSB10), Small Ubiquitin-related Modifier 2 (SUMO2), Proteasome 20S Subunit Beta 2 (PSMB2), Thymosin Beta-4 (TMSB4X), and Calmodulin 3 (CALM3).[1]
Q4: Is there a publicly available kinome scan or broad selectivity profile for this compound?
A4: Currently, a comprehensive kinome scan or broad selectivity profile for this compound is not publicly available. The known off-targets were identified through a Cellular Thermal Shift Assay (CETSA).[1]
Q5: In which cancer types has this compound shown efficacy?
A5: this compound has demonstrated anti-tumor activity in preclinical models of several cancer types, including ovarian cancer and triple-negative breast cancer.[3][6]
Troubleshooting Guides
Problem 1: Inconsistent or no significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that the cancer cell line used expresses YB-1. Not all cell lines are equally dependent on YB-1 for survival. |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Published IC50 values can vary between cell lines. |
| Compound Instability | This compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%) to prevent solvent toxicity and compound precipitation. Prepare fresh dilutions from a stock solution for each experiment. |
| Insufficient Incubation Time | The effects of YB-1 inhibition on cell viability may take time to manifest. Consider extending the incubation period to 48 or 72 hours. |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can affect drug response. |
Problem 2: Difficulty in detecting YB-1 inhibition by Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate the primary antibody against YB-1 to ensure its specificity and sensitivity. Use a positive control (e.g., lysate from a cell line with high YB-1 expression) and a negative control. |
| Insufficient Treatment Duration | The reduction in total YB-1 protein levels may require a longer treatment duration. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing YB-1 downregulation. |
| Protein Degradation | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of YB-1 and its phosphorylated forms. |
| Loading Amount | Ensure sufficient total protein (20-30 µg) is loaded per well to detect YB-1. |
Problem 3: Unexpected phenotypic effects not aligning with known on-target YB-1 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed phenotype may be due to the inhibition of one or more of the identified off-target proteins (TMSB10, SUMO2, PSMB2, TMSB4X, CALM3).[1] Investigate the roles of these proteins in your experimental model. |
| Experimental Artifacts | Rule out any potential artifacts in your assay system. For example, in a migration assay, ensure the compound is not simply cytotoxic, leading to a false interpretation of reduced migration. Perform a viability assay in parallel. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [7]
| Cell Line | IC50 (µM) |
| OVCAR3 | 1.27 |
| OVCAR4 | 6.8 |
| OVCAR5 | 4.33 |
| OVCAR8 | 3.18 |
| SKOV3 | 1.73 |
| ID8 | 3.75 |
Table 2: In Vivo Efficacy of this compound [5]
| Cancer Model | Treatment | Outcome |
| Mice with ID8 ovarian cancer cells | This compound (20 mg/kg, i.p.) | Reduced tumor weight by 2-fold. |
| Immunodeficient mice with OVCAR8 ovarian cancer tumors | This compound (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, i.p., weekly) | Greater reduction in tumor growth compared to single-agent treatment. |
| Patient-derived xenograft models of triple-negative breast cancer | This compound (oral administration over 21 days) | Inhibited tumor growth by up to 63%. |
| Model of tumor spreading (triple-negative breast cancer) | This compound | 65.5% decrease in lung metastasis compared to control. |
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Known off-target proteins of this compound.
Caption: General workflow for a cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 1-5 µM) and a vehicle control for 24 hours.[5]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1-5 µM) and a vehicle control for 6-24 hours.[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a non-toxic concentration of this compound (e.g., 0.5-1 µM) or a vehicle control.[5]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.
Western Blot Analysis
Objective: To detect changes in the expression of YB-1 and its downstream targets after this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YB-1, anti-TMSB10, anti-SUMO2, anti-PSMB2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 1-5 µM) for a specified duration (e.g., 12-24 hours).[5]
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH or β-actin).
References
- 1. US20240016784A1 - Y box binding protein 1 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing SU056 Cytotoxicity to Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the cytotoxicity of SU056, a potent Y-box binding protein 1 (YB-1) inhibitor, to normal cells during pre-clinical research. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments for maximal efficacy against cancer cells while sparing their non-malignant counterparts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it have the potential for lower toxicity in normal cells?
A1: this compound is a small molecule inhibitor that targets Y-box binding protein 1 (YB-1). YB-1 is a multifunctional protein that is often overexpressed in various cancers, including ovarian and triple-negative breast cancer, where it plays a crucial role in tumor progression, cell proliferation, DNA repair, and drug resistance.[1][2][3][4] In contrast, YB-1 expression is generally lower in normal, healthy tissues.[5] This differential expression provides a therapeutic window, suggesting that this compound can selectively target cancer cells with higher YB-1 levels, thus potentially leading to lower cytotoxicity in normal cells. This compound inhibits YB-1 and its downstream signaling pathways, leading to cell-cycle arrest and apoptosis in cancer cells.[1][6][7]
Q2: I am observing significant cytotoxicity in my normal cell line controls when using this compound. What are the possible reasons?
A2: While this compound is designed for selective action, cytotoxicity in normal cells can occur due to several factors:
-
High this compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used.
-
Prolonged Exposure Time: Continuous exposure to the inhibitor may lead to off-target effects and cytotoxicity.
-
High Proliferation Rate of Normal Cells: Some normal cell lines, especially immortalized ones, can have high proliferation rates, making them more susceptible to agents that interfere with cell cycle progression.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Basal YB-1 Expression: Normal cells still express YB-1, as it is essential for normal cellular functions.[3][4] Inhibition of this basal level of YB-1 may disrupt normal cellular processes.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each cell line. A dose-response experiment is recommended to identify the concentration that effectively inhibits cancer cell viability while having a minimal effect on normal cells. This can be achieved by performing a cytotoxicity assay (e.g., MTT or resazurin (B115843) assay) on both cancer and normal cell lines with a range of this compound concentrations. The goal is to identify a concentration that provides a significant therapeutic window.
Q4: Are there any strategies to protect normal cells from this compound-induced cytotoxicity?
A4: Yes, several strategies can be employed:
-
Dose Optimization: As mentioned, using the lowest effective concentration of this compound is crucial.
-
Combination Therapy: Combining this compound with other chemotherapeutic agents, such as paclitaxel (B517696), can allow for lower, less toxic doses of each drug while achieving a synergistic anti-cancer effect.[6][7]
-
Pulsed Dosing: Instead of continuous exposure, a pulsed dosing schedule (e.g., treatment for 24 hours followed by a drug-free period) may reduce the cumulative toxicity to normal cells.
-
Targeted Delivery Systems: In more advanced applications, encapsulating this compound in nanoparticles targeted to cancer cells could significantly reduce systemic exposure and toxicity to normal tissues.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your normal cell line and select a concentration well below this for your experiments. |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same DMSO concentration as your highest this compound dose) in your experiments. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Standardize the number of cells seeded per well for each experiment to ensure reproducibility. |
| Cells are at different passage numbers. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| This compound degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately according to the manufacturer's instructions. | |
| Low therapeutic window (similar IC50 in normal and cancer cells) | The specific normal cell line is highly sensitive. | Consider using a different normal cell line, preferably from the same tissue of origin as the cancer cell line, to confirm if the sensitivity is cell-type specific. |
| YB-1 expression levels are comparable between the tested normal and cancer cell lines. | Perform western blotting or qPCR to compare the YB-1 expression levels in your cell lines. A smaller difference in YB-1 expression may lead to a narrower therapeutic window. |
Quantitative Data Summary
While direct comparative IC50 values for this compound in a wide range of normal human cell lines are not extensively published, the available data for cancer cell lines can serve as a reference for designing dose-response experiments.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | 1.27 |
| OVCAR-4 | Ovarian Cancer | 6.8 |
| OVCAR-5 | Ovarian Cancer | 4.33 |
| OVCAR-8 | Ovarian Cancer | 3.18 |
| SKOV3 | Ovarian Cancer | 1.73 |
| ID8 | Ovarian Cancer | 3.75 |
| Multiple Triple-Negative Breast Cancer Cell Lines | Breast Cancer | Not specified, but shown to inhibit growth |
Data sourced from[1]
Researchers should generate their own IC50 data for their specific normal and cancer cell lines to accurately determine the therapeutic index.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest (e.g., normal human dermal fibroblasts, ovarian cancer cell line OVCAR-8)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a suggested starting range for normal cells is 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Evaluating Synergistic Effects of this compound and Paclitaxel
This protocol helps to determine if combining this compound with paclitaxel can enhance cancer cell cytotoxicity, potentially allowing for lower, less toxic concentrations of each drug.
Materials:
-
Same as Protocol 1, with the addition of Paclitaxel.
Procedure:
-
Determine Individual IC50s: First, determine the IC50 values of this compound and paclitaxel individually in your chosen cancer and normal cell lines as described in Protocol 1.
-
Combination Treatment:
-
Design a matrix of experiments with varying concentrations of this compound and paclitaxel, both below and above their individual IC50 values. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s).
-
Treat the cells with the drug combinations for the desired incubation period (e.g., 48 hours).
-
-
Cytotoxicity Assessment:
-
Perform an MTT assay as described in Protocol 1 to determine the cell viability for each combination.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The goal is to find a synergistic combination that is effective against cancer cells while having minimal impact on normal cells.
-
Visualizations
References
- 1. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into YB-1 Signaling and Cell Death Decisions [ouci.dntb.gov.ua]
- 5. academic.oup.com [academic.oup.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
SU056 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of the YB-1 inhibitor, SU056. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound in its solid (powder) form should be stored under specific conditions depending on the duration of storage. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, with a solubility of up to 74 mg/mL (200.35 mM).[1][2] It is recommended to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1][2] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[3] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1]
Q3: Is this compound stable under normal shipping conditions?
A3: Yes, this compound is stable for several weeks at ambient temperatures, which is sufficient for ordinary shipping and customs processing.[4]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in in vivo studies.[4][5][6] Formulations for intraperitoneal (i.p.) injection often involve a multi-component solvent system. A common formulation is a suspension in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option for a clear solution involves 10% DMSO and 90% corn oil.[4] It is recommended to prepare these working solutions fresh on the day of use.[4]
Stability and Storage Conditions
Quantitative data from various suppliers regarding the storage and stability of this compound are summarized below for easy comparison.
This compound Powder Stability
| Storage Temperature | Duration | Citations |
| -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [2] |
| Ambient Temperature | Several weeks (shipping) | [4] |
This compound Solution Stability (in DMSO)
| Storage Temperature | Duration | Citations |
| -80°C | Up to 1 year | [1] |
| -20°C | Up to 1 month | [1] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in stock solution or media | - The solubility limit has been exceeded.- The DMSO used was not anhydrous.- The stock solution has undergone multiple freeze-thaw cycles. | - Warm the solution and use sonication to aid dissolution.[4]- Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1][2]- Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1] |
| Loss of this compound activity in experiments | - Degradation of the compound due to improper storage.- The compound has been stored in solution for too long. | - Ensure that both the powder and stock solutions are stored at the recommended temperatures.- Prepare fresh working dilutions from a properly stored stock solution for each experiment. It is best to use solutions on the same day they are prepared. |
| High background or inconsistent results in cell-based assays | - Cytotoxicity from the DMSO solvent.- The concentration of this compound is too high, leading to off-target effects.- Uneven cell seeding or presence of cell debris. | - Ensure the final concentration of DMSO in the cell culture media is low and non-toxic to your specific cell line (typically <0.5%). Run a vehicle-only control.- Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.- Ensure a single-cell suspension is achieved before seeding. Wash cells to remove debris after creating a "wound" in migration assays.[1] |
| Difficulty dissolving formazan (B1609692) crystals in MTT assay | - Incomplete solubilization of the formazan product. | - Increase the incubation time with the solubilization buffer.- Gently pipette the solution up and down or use an orbital shaker to ensure complete dissolution of the crystals. |
Experimental Protocols
Workflow for In Vitro this compound Experiments
Caption: General workflow for in vitro experiments using this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will prevent confluence after 72 hours of growth. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0-10 µM). Include a vehicle-only (DMSO) control. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a media-only control. Plot the absorbance values against the this compound concentration to determine the IC50 value.
Western Blot for YB-1 Inhibition
This protocol is to detect changes in the expression of YB-1 and its downstream targets.
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 12 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against YB-1 or a downstream target protein (e.g., MDR1, c-Myc) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Cell Migration (Wound Healing) Assay
This protocol measures the effect of this compound on the collective migration of cells.
-
Create a Monolayer: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a Wound: Using a sterile p200 pipette tip, create a straight scratch or "wound" through the center of the monolayer.[7]
-
Wash: Gently wash the well with PBS to remove detached cells and debris.[7]
-
Treatment: Replace the PBS with fresh media containing the desired concentration of this compound (e.g., 0-1 µM) or a vehicle control. It is advisable to use low-serum media to minimize cell proliferation.
-
Imaging: Immediately capture an image of the wound at time 0. Place the plate in an incubator and capture subsequent images at regular intervals (e.g., every 6 or 12 hours) at the same position.
-
Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure over time for each condition.
Signaling Pathway
YB-1 Signaling Pathway and Inhibition by this compound
Y-box binding protein 1 (YB-1) is a key regulator of cellular processes involved in cancer progression.[8][9] It is activated by upstream signaling pathways such as PI3K/AKT and Ras/MEK/ERK.[10] Upon activation, YB-1 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation (e.g., Cyclins, PCNA), drug resistance (e.g., MDR1), and the epithelial-mesenchymal transition (EMT).[8][9] this compound acts as an inhibitor of YB-1, thereby blocking these downstream effects and leading to cell cycle arrest and apoptosis.[11][12]
Caption: this compound inhibits the YB-1 signaling pathway.
References
- 1. clyte.tech [clyte.tech]
- 2. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target [jcancer.org]
- 9. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 12. bitesizebio.com [bitesizebio.com]
unexpected phenotypes with SU056 treatment
Welcome to the technical support center for SU056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected phenotypes and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1).[1][2] It interacts with YB-1, leading to its degradation and the subsequent inhibition of its downstream signaling pathways.[3] This results in cell-cycle arrest, apoptosis, and reduced cell migration in cancer cells.[1][2][4]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated potent anti-tumor activity in preclinical models of various cancers, including ovarian cancer and triple-negative breast cancer.[5][6] YB-1 is overexpressed in many cancer types, suggesting that this compound may have broader applications.[7][8]
Q3: What are the known downstream effects of this compound treatment?
A3: this compound-mediated inhibition of YB-1 leads to the downregulation of proteins involved in cell proliferation, drug resistance, and metastasis.[1] This includes the suppression of multidrug resistance 1 (MDR1) and components of the spliceosome pathway.[3][9] Treatment also enriches for proteins associated with apoptosis and RNA degradation.[6][9]
Q4: Is this compound known to have significant off-target effects or toxicity?
A4: In vivo studies have shown that this compound is well-tolerated with no observable liver toxicity or other adverse effects at therapeutic doses.[5][6] While specific off-target kinase screening data is not publicly available, the compound has been noted for its potent and specific inhibition of YB-1-mediated pathways.[9] However, as with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting unexpected results.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[10] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil may be necessary to achieve a stable solution or suspension.[1][10] It is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.[10]
Troubleshooting Unexpected Phenotypes
This section addresses potential unexpected results you might encounter during your experiments with this compound and provides a logical workflow for troubleshooting.
Issue 1: Reduced or No Efficacy at Expected Concentrations
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility/Precipitation | Visually inspect your working solution for any precipitate. Prepare fresh dilutions from a new stock aliquot for each experiment. Consider sonicating or gently warming the stock solution to ensure complete dissolution.[1] |
| Compound Degradation | Avoid repeated freeze-thaw cycles by storing this compound in single-use aliquots. Protect stock solutions from light. Prepare fresh working dilutions immediately before use. |
| Cell Line Insensitivity | Confirm that your cell line expresses YB-1 and that the YB-1 pathway is active. Not all cell lines are dependent on YB-1 for survival. Perform a baseline Western blot for YB-1 expression. |
| Incorrect Dosage or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Published effective concentrations can be a starting point, but optimization is often necessary. |
| High Cell Density | Overly confluent cells can exhibit altered signaling and drug responses. Ensure your cells are in the exponential growth phase during treatment. |
Issue 2: Unexpected Cell Death or Survival
| Possible Cause | Troubleshooting Steps |
| Paradoxical Pro-survival Signaling | YB-1 is involved in complex signaling networks, including the PI3K/Akt and MAPK/ERK pathways.[11][12] Inhibition of YB-1 could, in some cellular contexts (e.g., specific KRAS or PIK3CA mutations), lead to feedback activation of pro-survival pathways. Analyze the activation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK) in response to this compound treatment. |
| Induction of Autophagy | YB-1 has been implicated in the regulation of autophagy, which can be a pro-survival or pro-death mechanism depending on the cellular context.[7] Assess markers of autophagy (e.g., LC3-II conversion) in response to this compound. |
| Off-Target Effects | Although this compound is reported to be specific for YB-1, unexpected phenotypes could arise from off-target activities. Consider using a structurally unrelated YB-1 inhibitor or a YB-1 knockdown/knockout model to confirm that the observed phenotype is on-target. |
Issue 3: Inconsistent or Contradictory Results Between Assays
| Possible Cause | Troubleshooting Steps |
| Different Assay Endpoints | A cell viability assay (e.g., MTT) measures metabolic activity, while an apoptosis assay (e.g., Annexin V) measures specific cell death pathways. It's possible for a compound to be cytostatic (inhibit proliferation) without being cytotoxic (inducing cell death), or to induce cell death through a non-apoptotic mechanism. Use multiple, complementary assays to get a complete picture of the cellular response. |
| Timing of Analysis | The kinetics of different cellular responses can vary. For example, cell cycle arrest may be an early event, while apoptosis may occur later. Perform a time-course experiment to capture the dynamics of the response. |
| Assay-Specific Artifacts | Ensure that this compound or the solvent (DMSO) does not interfere with the assay reagents or detection method. Always include appropriate vehicle controls. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| OVCAR-3 | Cell Growth | 1.27 µM | [1] |
| OVCAR-4 | Cell Growth | 6.8 µM | [1] |
| OVCAR-5 | Cell Growth | 4.33 µM | [1] |
| OVCAR-8 | Cell Growth | 3.18 µM | [1] |
| SKOV3 | Cell Growth | 1.73 µM | [1] |
| ID8 | Cell Growth | 3.75 µM | [1] |
| OVCAR-8, SKOV3, ID8 | Cell Migration | 0-1 µM (12h) | [1] |
| OVCAR-8, SKOV3, ID8 | Apoptosis | 0-5 µM (24h) | [1] |
| OVCAR-8 | Protein Expression Inhibition (YB-1, TMSB10, SUMO2, PMSB2) | 1-5 µM (12h) | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for YB-1 and Downstream Targets
Objective: To analyze the expression of YB-1 and its downstream targets after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YB-1, anti-p-Akt, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway and Workflow Diagrams
Caption: The signaling pathway of this compound, illustrating its inhibition of YB-1 and downstream effects.
Caption: A typical experimental workflow for assessing cell viability after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 6. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Blocking Y-Box Binding Protein-1 through Simultaneous Targeting of PI3K and MAPK in Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of SU056 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and improve the reproducibility of experiments involving the Y-box binding protein 1 (YB-1) inhibitor, SU056. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Y-box binding protein 1 (YB-1).[1][2][3] YB-1 is a transcription and translation factor that is overexpressed in many cancers and is associated with tumor progression and drug resistance.[4][5] this compound physically interacts with YB-1, inhibiting its activity and leading to the downregulation of its downstream targets. This disruption of YB-1 signaling can induce cell-cycle arrest, apoptosis, and inhibit cell migration in cancer cells.[1][2][3]
Q2: In which cancer types and cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-tumor activity in preclinical models of several cancer types, most notably in ovarian cancer and triple-negative breast cancer.[6][7] It has been shown to inhibit cell growth in a variety of ovarian cancer cell lines, including OVCAR3, OVCAR4, OVCAR5, OVCAR8, SKOV3, and the murine ID8 cell line.[1][2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What is the typical concentration range for in vitro experiments with this compound?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability assays, a range of 0-10 µM is often used, with IC50 values reported to be between 1.27 µM and 6.8 µM in various ovarian cancer cell lines after 48 hours of treatment.[1][2] For cell migration and apoptosis assays, concentrations between 0.5 µM and 5 µM are commonly employed with incubation times ranging from 6 to 24 hours.[1][2]
Q5: Does this compound have synergistic effects with other anti-cancer agents?
A5: Yes, this compound has been shown to have a synergistic effect with the chemotherapeutic agent paclitaxel (B517696) in reducing ovarian cancer tumor growth.[7] Combining this compound with paclitaxel has demonstrated a greater reduction in tumor progression than either agent alone in in vivo models.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| OVCAR3 | Ovarian Cancer | 48 | 1.27 |
| OVCAR4 | Ovarian Cancer | 48 | 6.8 |
| OVCAR5 | Ovarian Cancer | 48 | 4.33 |
| OVCAR8 | Ovarian Cancer | 48 | 3.18 |
| SKOV3 | Ovarian Cancer | 48 | 1.73 |
| ID8 | Ovarian Cancer | 48 | 3.75 |
Data sourced from MedchemExpress product information.[1]
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome |
| ID8 murine ovarian cancer xenograft | This compound (20 mg/kg, i.p.) | 2-fold reduction in tumor weight; reduced lung metastases |
| OVCAR8 ovarian cancer xenograft | This compound (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, i.p., weekly) | Greater reduction in tumor growth compared to single agents |
| Triple-negative breast cancer PDX model | This compound (oral administration over 21 days) | Up to 63% inhibition of tumor growth |
| Triple-negative breast cancer metastasis model | This compound | 65.5% decrease in lung metastasis |
Data compiled from multiple sources.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of this compound on cancer cell viability using a colorimetric MTT assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) and a vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot for YB-1 and Downstream Targets
This protocol details the detection of YB-1 and its downstream targets (e.g., MDR1, CD44) by Western blot following this compound treatment.
-
Cell Lysis:
-
After treating cells with this compound for the desired time (e.g., 12 hours), wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YB-1 and downstream targets (e.g., MDR1, CD44) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage of this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Cell Line Resistance | Verify the expression of YB-1 in your cell line. Some cell lines may have lower YB-1 levels or compensatory survival pathways. |
| High Cell Seeding Density | Optimize the initial cell seeding density. Overly confluent cells may be less sensitive to treatment. |
Problem 2: Low or No Apoptosis Detected
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak of apoptosis (e.g., 12, 24, 48 hours). |
| Suboptimal this compound Concentration | The concentration required to induce apoptosis may be higher than that affecting viability. Test a range of concentrations. |
| Loss of Apoptotic Cells | During harvesting, ensure that both the supernatant (containing floating apoptotic cells) and adherent cells are collected. |
| Cell Line Resistance | The cell line may have defects in apoptotic pathways (e.g., high levels of anti-apoptotic proteins like Bcl-2). |
| Assay Sensitivity | Consider using a more sensitive apoptosis assay, such as a caspase-3/7 activity assay, in parallel. |
Problem 3: Western Blot Issues (No change in YB-1 or downstream targets)
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Treatment | Confirm the activity of your this compound stock in a cell viability assay. Ensure the correct concentration and incubation time were used. |
| Antibody Quality | Validate the primary antibodies for YB-1 and its targets using positive and negative controls. |
| Protein Degradation | Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice. |
| Transient Protein Expression Changes | Perform a time-course experiment to determine the optimal time point to observe changes in protein expression after this compound treatment. |
| Cell Line Specificity | The regulation of specific downstream targets of YB-1 can be cell-type dependent. Verify the relevance of the chosen targets in your cell line from the literature. |
Visualizations
YB-1 Signaling Pathway and Inhibition by this compound
Caption: YB-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Logical Flow for Troubleshooting this compound Experiments
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240016784A1 - Y box binding protein 1 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
SU056 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the YB-1 inhibitor, SU056. It specifically addresses potential issues arising from lot-to-lot variability to ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
Unexpected or inconsistent results when using this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues, with a focus on potential lot-to-lot variability.
Problem: Reduced or no observable effect of this compound on cell viability, proliferation, or migration.
This is a common issue that may arise from a number of factors, including the quality of the this compound lot, experimental setup, or cell line-specific characteristics.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound efficacy.
Step-by-Step Troubleshooting:
-
Verify Reagent Preparation and Storage:
-
Question: Was the this compound stock solution prepared correctly and recently?
-
Action: this compound is typically dissolved in DMSO.[1] Ensure the DMSO is anhydrous, as moisture can affect compound stability.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2][3]
-
Question: How is the this compound stored?
-
Action: Solid this compound should be stored at -20°C for long-term stability.[4] Solutions in DMSO can be stored at -80°C for up to six months.[4]
-
-
Assess Cell Health and Experimental Setup:
-
Question: Are the cells healthy and in the logarithmic growth phase?
-
Action: Visually inspect cells for any signs of stress or contamination. Ensure cell density is optimal for the specific assay being performed.
-
Question: Has the experimental protocol been followed correctly?
-
Action: Double-check all steps, including incubation times, concentrations, and the use of appropriate controls.
-
-
Investigate Lot-to-Lot Variability:
-
Question: Is a previously validated, functional lot of this compound available for comparison?
-
Action: If possible, run a parallel experiment with a known good lot of this compound. This is the most direct way to determine if the issue is with the new lot.
-
Question: Have you performed a quality control check on the new lot?
-
Action: Conduct a dose-response experiment to determine the IC50 of the new lot and compare it to the expected values from previous experiments or the supplier's certificate of analysis.
-
| Parameter | Lot A (Previous) | Lot B (New) | Expected Range |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility in DMSO | Clear solution at 10 mM | Turbid or precipitates | Should be clear at 10 mM |
| IC50 in OVCAR8 cells | 3.2 µM | 8.5 µM | 3.0 - 4.0 µM[4] |
| Purity (HPLC) | >98% | 92% | >98% |
Caption: Example table for comparing different lots of this compound.
Problem: Increased or unexpected cytotoxicity at low concentrations of this compound.
This could indicate the presence of impurities in the this compound lot or that the compound is more potent than specified.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA):
-
Action: Carefully examine the CoA for the specific lot. Pay close attention to the purity analysis and any listed impurities.
-
-
Perform a Dose-Response Curve:
-
Action: Conduct a detailed dose-response experiment with a wider range of concentrations, especially at the lower end, to accurately determine the IC50 of the current lot.
-
-
Contact the Supplier:
-
Action: If you observe significant deviations from the expected potency or have concerns about purity, contact the supplier's technical support. Provide them with your experimental data and the lot number.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Y-box binding protein 1 (YB-1).[1][5] YB-1 is a transcription and translation factor that is overexpressed in many cancers and is associated with tumor progression, drug resistance, and poor prognosis.[3][6] this compound physically interacts with YB-1, inhibiting its activity and leading to the downregulation of its downstream targets.[5][7] This results in cell-cycle arrest, apoptosis, and inhibition of cell migration in cancer cells.[5][8]
YB-1 Signaling Pathway
Caption: Simplified YB-1 signaling pathway and the inhibitory action of this compound.
Q2: What are the common causes of lot-to-lot variability in chemical compounds like this compound?
A2: Lot-to-lot variability can stem from several factors during the manufacturing and handling processes:
-
Purity: Differences in the purity of the final compound can significantly impact its activity. Even small amounts of impurities can have off-target effects.
-
Synthesis Byproducts: Variations in the chemical synthesis process can lead to different types and levels of byproducts in each lot.
-
Solvent Content: Residual solvents from the purification process can affect the compound's weight and, consequently, the accuracy of concentration calculations.
-
Stability and Storage: Improper storage conditions, such as exposure to light, moisture, or temperature fluctuations, can lead to degradation of the compound over time.[6][9]
Q3: What are the recommended storage and handling procedures for this compound?
A3: To ensure the integrity and stability of this compound:
-
Solid Form: Store at -20°C for long-term storage.[4] Keep the container tightly sealed to protect from moisture.
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3] Use fresh, anhydrous DMSO for reconstitution.[1]
-
Handling: Always use personal protective equipment (PPE) when handling the compound.
Q4: What in vitro concentrations of this compound are typically effective?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published data shows IC50 values for cell growth inhibition in various ovarian cancer cell lines as follows:
| Cell Line | IC50 (µM) |
| OVCAR3 | 1.27[8] |
| OVCAR4 | 5.6[4] |
| OVCAR5 | 4.33[8] |
| OVCAR8 | 3.18[8] |
| SKOV3 | 1.73[8] |
| ID8 | 3.75[8] |
For cell migration assays, concentrations of 0.5-1 µM for 12 hours have been shown to be effective.[8] For apoptosis induction, 0-5 µM for 24 hours is a typical range.[8]
Experimental Protocols
General Protocol for Assessing this compound Activity in a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line of interest.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell line of interest
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 369.34 g/mol ), add 270.7 µL of DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into single-use volumes and store at -80°C.
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Determine the optimal seeding density for your cells in a 96-well plate format to ensure they do not become over-confluent during the assay period (typically 24-72 hours). c. Seed the cells in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment with this compound: a. Prepare a serial dilution of this compound in complete cell culture medium from your 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 50 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used in the treatments). c. Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. d. Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: a. Follow the manufacturer's instructions for the chosen viability assay (e.g., MTT or CellTiter-Glo®). b. Read the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the this compound concentration. c. Use a non-linear regression analysis to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | YB-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Insights into YB-1 Signaling and Cell Death Decisions [mdpi.com]
Validation & Comparative
Validating SU056 Target Engagement of YB-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the target engagement of SU056 with Y-box binding protein 1 (YB-1) in a cellular context. We will delve into the performance of this compound and compare it with other alternatives, supported by available experimental data. This document outlines detailed methodologies for key validation assays and presents quantitative data in structured tables for ease of comparison.
Introduction to this compound and YB-1
Y-box binding protein 1 (YB-1) is a multifunctional oncoprotein implicated in tumor progression, drug resistance, and the regulation of genes involved in cell proliferation and stress response.[1][2] Its overexpression is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[1][2] this compound is a novel small molecule inhibitor that has been identified to target YB-1 directly.[3] It is an azopodophyllotoxin derivative that has demonstrated potent anti-tumor activity by inducing cell-cycle arrest, apoptosis, and inhibiting cell migration in cancer cells.[4][5] Validating that a compound like this compound directly interacts with its intended target within the complex cellular environment is a critical step in its development as a therapeutic agent.
Methods for Validating this compound-YB-1 Target Engagement
Several biophysical and cellular methods have been employed to confirm the direct binding of this compound to YB-1. The primary techniques used are the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR), which provide evidence of target engagement in cells and direct biophysical interaction, respectively.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.[6]
While a detailed, step-by-step protocol specific to this compound and YB-1 is proprietary, the general methodology follows the principles established by Savitski et al., 2014. A patent application referencing the use of CETSA for this compound provides insight into the likely procedure:[7]
-
Cell Culture and Treatment: Ovarian cancer cell lines (e.g., OVCAR8, SKOV3) are cultured to a suitable confluency. The cells are then treated with either this compound at various concentrations or a vehicle control (DMSO) for a specified duration.
-
Heat Challenge: The treated cells are aliquoted and subjected to a temperature gradient for a short period (e.g., 3 minutes). This heat challenge induces denaturation and aggregation of proteins.
-
Cell Lysis and Fractionation: After the heat treatment, cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: The amount of soluble YB-1 in the supernatant is quantified using Western blotting with a YB-1 specific antibody.
-
Data Analysis: The intensity of the YB-1 bands at different temperatures is measured. A melting curve is generated by plotting the fraction of soluble YB-1 against temperature. A shift in the melting temperature (Tm) to a higher value in the this compound-treated cells compared to the control indicates that this compound binding stabilizes YB-1.
A recent study on triple-negative breast cancer also utilized CETSA to confirm this compound's engagement with YB-1.[8]
A key piece of quantitative data from CETSA is the change in melting temperature (ΔTm). A patent for this compound reported the change in melting temperature for the top six protein targets upon treatment with the inhibitor. YB-1 was identified as one of the primary targets with a significant thermal shift.
| Protein Target | Change in Melting Temperature (ΔTm) with this compound |
| YB-1 | Significant Positive Shift |
| Protein 2 | Data not publicly available |
| Protein 3 | Data not publicly available |
| Protein 4 | Data not publicly available |
| Protein 5 | Data not publicly available |
| Protein 6 | Data not publicly available |
Table 1: Change in melting temperature of top protein targets of this compound as identified by CETSA. The exact numerical value for the YB-1 ΔTm is not publicly disclosed but was significant enough to identify it as a primary target.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Details from a patent filing describe the SPR experiment to confirm the direct interaction between this compound and YB-1:[7]
-
Instrumentation and Chip Preparation: The experiment is performed using a Biacore T200 instrument. A His-tagged recombinant YB-1 protein is immobilized on an NTA sensor chip.
-
Ligand and Analyte Preparation: this compound is prepared in a suitable buffer to be used as the analyte.
-
Binding Analysis: A series of this compound concentrations are flowed over the sensor chip surface with the immobilized YB-1. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The binding sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka.
The patent for this compound reports a strong biophysical interaction between this compound and YB-1 as determined by SPR. While the precise KD value is not publicly available, the results confirmed a direct and high-affinity binding.
Comparison with Alternative YB-1 Inhibitors
Several other compounds have been reported to inhibit YB-1, either directly or indirectly. Here, we compare this compound with some of these alternatives based on available data.
| Inhibitor | Mechanism of Action | Method of Target Validation | Potency (IC50) | Reference |
| This compound | Direct YB-1 inhibitor | CETSA, SPR | 1.27 - 6.8 µM (in various ovarian cancer cell lines) | [5][7] |
| BEZ235 | Dual PI3K/mTOR inhibitor (indirectly affects YB-1) | Western Blot (downstream signaling) | Not directly reported for YB-1 | [9][10] |
| Natural Compounds (e.g., Quercetin, Resveratrol) | Varied, often indirect effects on YB-1 expression or activity | Western Blot, Reporter Assays | Varies widely depending on the compound and cell line | [11][12] |
Table 2: Comparison of this compound with alternative YB-1 inhibitors. It is important to note that a direct comparison of potency is challenging due to the different mechanisms of action and the assays used for evaluation.
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the methods used for its validation, the following diagrams are provided.
Caption: YB-1 Signaling Pathway and the Point of this compound Intervention.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical Comparison of this compound and Alternative YB-1 Inhibitors.
Conclusion
The validation of this compound's engagement with YB-1 in cells is supported by robust experimental evidence from CETSA and SPR. These methods confirm a direct and high-affinity interaction, providing a strong rationale for its mechanism of action. While other compounds can modulate YB-1 activity, this compound stands out due to the direct validation of its target engagement in a cellular context. The quantitative data, although not fully public, strongly indicates that this compound is a potent and specific inhibitor of YB-1. This guide provides researchers with a framework for understanding and comparing the methodologies used to validate the target engagement of novel inhibitors like this compound.
References
- 1. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target [jcancer.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 7. US20240016784A1 - Y box binding protein 1 inhibitors - Google Patents [patents.google.com]
- 8. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression [mdpi.com]
- 12. mdpi.com [mdpi.com]
SU056 Demonstrates Potent Anti-Tumor Activity in Ovarian Cancer, Outlining a Promising New Therapeutic Avenue
For Immediate Release
[City, State] – [Date] – In the landscape of ovarian cancer therapeutics, the Y-box binding protein 1 (YB-1) has emerged as a critical target due to its multifaceted role in tumor progression and drug resistance. A novel small molecule inhibitor, SU056, has shown significant preclinical efficacy in ovarian cancer models, offering a potential new strategy for treating this challenging disease. This guide provides a comparative overview of this compound and other YB-1 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound: A Potent Inhibitor of YB-1 in Ovarian Cancer
This compound is an azopodophyllotoxin-derived small molecule that directly targets YB-1, a transcription and translation factor frequently overexpressed in various cancers, including ovarian cancer.[1] High YB-1 expression is associated with tumor progression and the development of treatment resistance. This compound has been shown to potently inhibit tumor growth and progression by inhibiting YB-1.[1][2]
The mechanism of action of this compound involves binding to YB-1, which leads to the inhibition of its downstream signaling pathways.[3] This inhibition results in cell-cycle arrest, induction of apoptosis, and a reduction in cell migration in ovarian cancer cells.[3] Furthermore, this compound has demonstrated a synergistic effect when used in combination with the commonly used chemotherapeutic agent, paclitaxel (B517696), enhancing its cytotoxic effects.[2][3]
The YB-1 Signaling Pathway in Ovarian Cancer
YB-1 is a key regulator of cellular processes that are critical for cancer development and progression. In ovarian cancer, YB-1 is involved in regulating the expression of genes associated with cell proliferation, survival, and drug resistance. The signaling cascade often involves the activation of pathways such as PI3K/AKT/mTOR. Upon activation, YB-1 can translocate to the nucleus and regulate the transcription of its target genes, contributing to the malignant phenotype.
Caption: YB-1 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound and Other YB-1 Inhibitors
While this compound is a direct inhibitor of YB-1, other compounds inhibit YB-1 activity indirectly, often by targeting upstream kinases like p90 ribosomal S6 kinase (RSK). The following tables summarize the available preclinical data for this compound and other notable YB-1 inhibitors.
Table 1: In Vitro Efficacy of YB-1 Inhibitors in Ovarian Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 (µM) | Observed Effects |
| This compound | OVCAR-3 | 1.27 | Inhibition of cell growth.[3] |
| OVCAR-4 | 6.8 | Inhibition of cell growth.[3] | |
| OVCAR-5 | 4.33 | Inhibition of cell growth.[3] | |
| OVCAR-8 | 3.18 | Inhibition of cell growth, colony formation, and migration; Induction of apoptosis and cell cycle arrest at sub-G1 and G1 phases.[3] | |
| SKOV3 | 1.73 | Inhibition of cell growth and migration; Induction of apoptosis and cell cycle arrest at sub-G1 and G1 phases.[3] | |
| ID8 | 3.75 | Inhibition of cell growth, colony formation, and migration; Induction of apoptosis and cell cycle arrest at sub-G1 and G1 phases.[3] | |
| BI-D1870 | Paclitaxel-resistant ovarian cancer cells | Not specified | Resensitized cells to paclitaxel. |
Table 2: In Vivo Efficacy of YB-1 Inhibitors in Ovarian Cancer Xenograft Models
| Inhibitor | Animal Model | Dosage | Route | Key Findings |
| This compound | Mice with ID8 cell implants | 20 mg/kg | i.p. | Inhibited tumor growth and reduced tumor weight by 2-fold; well-tolerated.[3] |
| Immunodeficient mice with OVCAR8 tumors | 10 mg/kg (daily) + Paclitaxel (5 mg/kg, weekly) | i.p. | Significantly greater reduction in tumor growth compared to single-agent treatment.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Ovarian cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the YB-1 inhibitor (e.g., this compound) or a vehicle control for 48 hours.
-
Following treatment, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.
Protocol:
-
Ovarian cancer cells are treated with the YB-1 inhibitor for the desired time.
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of YB-1 inhibitors in a living organism.
Caption: Experimental workflow for an ovarian cancer xenograft model.
Protocol:
-
Human ovarian cancer cells (e.g., OVCAR8 or ID8) are injected intraperitoneally or subcutaneously into immunodeficient mice.[3]
-
Tumors are allowed to grow to a predetermined size.
-
Mice are then randomized into different treatment groups.
-
Treatment with the YB-1 inhibitor (e.g., this compound at 10-20 mg/kg via intraperitoneal injection), a control vehicle, or in combination with other agents like paclitaxel is initiated.[3]
-
Tumor volume is measured regularly, and the general health of the animals is monitored.
Conclusion
The preclinical data for this compound in ovarian cancer models are highly encouraging, demonstrating its potential as a potent and specific inhibitor of YB-1. Its ability to induce apoptosis, inhibit cell proliferation and migration, and synergize with standard chemotherapy highlights its promise as a novel therapeutic agent. While direct comparative studies with other YB-1 inhibitors in ovarian cancer are limited, the available data suggests that this compound has a strong anti-tumor profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other YB-1 inhibitors for the treatment of ovarian cancer.
References
A Comparative Analysis of Neurotoxicity: SU056 vs. Etoposide
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the neurotoxic profiles of the investigational YB-1 inhibitor, SU056, and the established chemotherapeutic agent, etoposide (B1684455). A critical aspect of drug development is understanding the potential for off-target effects, with neurotoxicity being a significant concern for patient quality of life. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
Experimental evidence indicates that this compound, a novel inhibitor of Y-box binding protein 1 (YB-1), exhibits significantly lower neurotoxicity compared to etoposide, a topoisomerase II inhibitor widely used in chemotherapy.[1][2] While etoposide is known to induce neuronal apoptosis through DNA damage and activation of the p53 pathway, this compound's mechanism of action appears more targeted to pathways aberrantly activated in cancer, potentially sparing healthy neuronal cells. This differential neurotoxic profile positions this compound as a promising candidate for further investigation in cancer therapy, with a potentially improved safety margin.
Quantitative Data Comparison
While a direct head-to-head study with specific IC50 values for neurotoxicity in neuronal cell lines is not publicly available, the key finding from comparative studies is the significantly lower neurotoxic potential of this compound. The following table summarizes the available information on the neurotoxic effects of both compounds.
| Parameter | This compound | Etoposide | References |
| Reported Neurotoxicity | Significantly lower than etoposide. | Induces neuronal apoptosis and cell death. | [1][2][3] |
| Concentration for Neuronal Apoptosis | Not established to be a primary effect at therapeutic concentrations. | 2.5 µM to 50 µM can induce apoptosis and nucleolar stress in cultured neurons. | [4] |
| Primary Mechanism of Action | Inhibition of Y-box binding protein 1 (YB-1). | Inhibition of topoisomerase II, leading to DNA strand breaks. | [1][4] |
Mechanisms of Action and Neurotoxicity Signaling Pathways
This compound: Targeting the YB-1 Signaling Pathway
This compound exerts its effects by inhibiting Y-box binding protein 1 (YB-1), a transcription and translation factor implicated in cancer cell proliferation, survival, and drug resistance. YB-1 is a downstream effector of major signaling pathways such as the PI3K/AKT and Ras/MEK pathways, which are often dysregulated in cancer. By targeting YB-1, this compound is believed to selectively impact cancer cells that are dependent on these pathways for their growth and survival. The lower neurotoxicity of this compound suggests that normal neuronal cells are less reliant on YB-1 signaling for their physiological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide induces programmed death in neurons cultured from the fetal rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleolar disruption and apoptosis are distinct neuronal responses to etoposide-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
SU056: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU056 is recognized as a potent inhibitor of Y-box binding protein-1 (YB-1), a transcription and translation factor implicated in cancer progression and treatment resistance. While a direct, comprehensive kinase selectivity profile for this compound is not publicly available, its mechanism of action through YB-1 inhibition strongly suggests an indirect influence on several key kinase signaling pathways. This guide provides a comparative overview of the predicted kinase selectivity of this compound, based on its effects on the downstream pathways of YB-1. Experimental data on the impact of YB-1 inhibition on these pathways is presented, alongside detailed experimental protocols for assessing kinase inhibition.
Predicted Kinase Selectivity Profile of this compound
The inhibitory activity of this compound against its primary target, YB-1, is expected to modulate the activity of kinases within the PI3K/AKT/mTOR and MAPK/ERK signaling cascades. YB-1 is a known downstream substrate of kinases such as AKT, ERK, and p90 ribosomal S6 kinase (RSK), which directly phosphorylate YB-1 to regulate its activity and localization.[1][2][3] Conversely, YB-1 can regulate the expression and activity of components within these pathways.[4][5] Therefore, inhibition of YB-1 by this compound is predicted to have the following effects on key kinases:
| Kinase Target | Predicted Effect of this compound | Rationale | Supporting Evidence[1][4][5][6] |
| PI3K | Inhibition | YB-1 knockdown leads to decreased PI3K protein levels. | Studies have shown that silencing YB-1 expression results in a significant reduction of PI3K.[5] |
| AKT | Inhibition of Phosphorylation | YB-1 inhibition is associated with reduced PTEN expression, a negative regulator of AKT. Furthermore, YB-1 knockdown decreases phosphorylated AKT (p-AKT) levels. | Silencing of YB-1 has been demonstrated to up-regulate PTEN mRNA levels, leading to a decrease in AKT phosphorylation.[1][4] |
| ERK | Inhibition of Phosphorylation | The MAPK/ERK pathway is a primary regulator of YB-1 phosphorylation. Inhibition of YB-1 may disrupt a feedback loop, leading to reduced ERK activation. | In certain cellular contexts, YB-1 phosphorylation is predominantly dependent on the MAPK/ERK pathway.[6] |
| RSK | Inhibition of Activity | RSK is a downstream effector of ERK and directly phosphorylates YB-1. Inhibiting YB-1 could disrupt the signaling axis that activates RSK. | RSK has been identified as a major kinase responsible for YB-1 phosphorylation at Serine 102.[7] |
Experimental Protocols
A standard method to determine the direct inhibitory effect of a compound against a panel of kinases is a biochemical kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
This compound (or other test compounds)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for a radiometric kinase inhibition assay.
Caption: YB-1 signaling pathways and the point of intervention for this compound.
References
- 1. YB-1 Oncoprotein Controls PI3K/Akt Pathway by Reducing Pten Protein Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK and PI3K/AKT mediated YB-1 activation promotes melanoma cell proliferation which is counteracted by an autoregulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YB-1 Oncoprotein Controls PI3K/Akt Pathway by Reducing Pten Protein Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YBX1 promotes tumor progression via the PI3K/AKT signaling pathway in laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Y-Box Binding Protein-1 through Simultaneous Targeting of PI3K and MAPK in Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin targets YB-1/RSK axis independent of its effect on ERK signaling: insights from in vitro and in vivo melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
SU056 in Combination with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the preclinical data on SU056, a novel Y-box binding protein 1 (YB-1) inhibitor, when used in combination with other chemotherapy agents. This document summarizes key experimental findings, details methodologies, and visualizes relevant biological pathways to support further investigation into this promising anti-cancer strategy.
Executive Summary
This compound is a small molecule inhibitor that targets Y-box binding protein 1 (YB-1), a transcription and translation factor implicated in cancer progression and drug resistance. Preclinical studies have demonstrated that this compound can enhance the cytotoxic effects of the widely used chemotherapy drug paclitaxel (B517696) in ovarian and triple-negative breast cancer models. This synergistic effect is achieved through the inhibition of YB-1, which disrupts protein translation machinery and key survival pathways, such as PI3K/Akt. While data on combinations with other chemotherapy agents like carboplatin (B1684641) and doxorubicin (B1662922) are not yet available, the promising results with paclitaxel warrant further investigation into the broader potential of this compound as a combination therapy agent.
Mechanism of Action: this compound and YB-1 Inhibition
YB-1 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and DNA repair.[1] In many cancers, YB-1 is overexpressed and contributes to tumor growth and resistance to chemotherapy.[2][3] this compound physically interacts with YB-1, inhibiting its activity. This interference disrupts the protein translation machinery essential for cancer cell growth and survival.[4] By inhibiting YB-1, this compound can render cancer cells more susceptible to the cytotoxic effects of chemotherapy agents.
The signaling pathway affected by this compound in combination with paclitaxel is illustrated below:
Caption: this compound inhibits YB-1, disrupting downstream pro-survival signaling and enhancing paclitaxel-induced apoptosis.
This compound in Combination with Paclitaxel
Preclinical studies have shown a synergistic anti-tumor effect when this compound is combined with paclitaxel in ovarian cancer models.
In Vitro Studies
The combination of this compound and paclitaxel has been shown to be more effective at inhibiting the growth of ovarian cancer cell lines than either agent alone.
| Cell Line | This compound Concentration (µM) | Paclitaxel Concentration (nM) | Observed Effect |
| OVCAR-3 | 0.1, 0.5, 1 | 0.1, 0.5, 1 | Enhanced cytotoxicity |
| OVCAR-4 | 0.1, 0.5, 1 | 0.1, 0.5, 1 | Enhanced cytotoxicity |
| OVCAR-5 | 0.1, 0.5, 1 | 0.1, 0.5, 1 | Enhanced cytotoxicity |
| OVCAR-8 | 0.1, 0.5, 1 | 0.1, 0.5, 1 | Enhanced cytotoxicity |
| SKOV3 | 0.1, 0.5, 1 | 0.1, 0.5, 1 | Enhanced cytotoxicity |
| ID8 | 0.1, 0.5, 1 | 0.1, 0.5, 1 | Enhanced cytotoxicity |
Note: Specific IC50 values for the combination of this compound and paclitaxel are not yet publicly available. The table indicates concentrations at which synergistic effects were observed.
In Vivo Studies
In a mouse xenograft model of human ovarian cancer (OVCAR8), the combination of this compound and paclitaxel resulted in a significantly greater reduction in tumor growth compared to either drug administered alone.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition |
| Control | Vehicle | - |
| This compound | 10 mg/kg, daily, intraperitoneal | Significant reduction |
| Paclitaxel | 5 mg/kg, weekly, intraperitoneal | Significant reduction |
| This compound + Paclitaxel | 10 mg/kg this compound daily + 5 mg/kg Paclitaxel weekly, intraperitoneal | 2-fold greater reduction in tumor weight compared to single agents [5] |
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the combination of this compound and paclitaxel.
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR8, SKOV3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, paclitaxel, or a combination of both for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a typical cell viability (MTT) assay.
-
Cell Treatment: Treat ovarian cancer cells with this compound, paclitaxel, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Caption: Workflow for an apoptosis assay using Annexin V/PI staining.
-
Cell Implantation: Subcutaneously inject human ovarian cancer cells (e.g., OVCAR8) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (vehicle control, this compound alone, paclitaxel alone, and this compound + paclitaxel).
-
Treatment Administration: Administer drugs according to the specified dosage and schedule.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Caption: Workflow for an in vivo xenograft tumor model study.
This compound in Combination with Other Chemotherapy Agents
Currently, there is no publicly available preclinical or clinical data on the combination of this compound with other chemotherapy agents such as carboplatin or doxorubicin.
Future Directions
The promising synergistic effects of this compound with paclitaxel in preclinical models of ovarian and triple-negative breast cancer highlight the potential of YB-1 inhibition as a valuable strategy to overcome chemotherapy resistance. Further research is warranted to:
-
Determine the IC50 values for the this compound and paclitaxel combination in a broader range of cancer cell lines.
-
Investigate the efficacy of this compound in combination with other standard-of-care chemotherapy agents, such as carboplatin and doxorubicin, in various cancer types.
-
Elucidate the detailed molecular mechanisms underlying the observed synergy, including the specific downstream targets of YB-1 that are modulated by the combination treatment.
-
Conduct comprehensive in vivo studies to evaluate the long-term efficacy and safety of this compound combination therapies.
The continued exploration of this compound in combination with other chemotherapeutic agents holds significant promise for the development of more effective cancer treatments.
References
- 1. Role of Focal Adhesion Kinase in Regulating YB–1–Mediated Paclitaxel Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of focal adhesion kinase in regulating YB-1-mediated paclitaxel resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing SU056 Efficacy in 3D Spheroid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of SU056, a novel Y-box binding protein 1 (YB-1) inhibitor, against common alternative cancer therapeutics. The focus is on evaluating efficacy within the context of three-dimensional (3D) spheroid models, which more closely mimic the tumor microenvironment compared to traditional 2D cell cultures. While direct quantitative data for this compound in 3D spheroid models is not extensively available in public literature, this guide synthesizes existing data on this compound from other models and provides a comparative framework against established drugs for which 3D spheroid data is more readily accessible.
Executive Summary
This compound is a promising YB-1 inhibitor that has demonstrated potent anti-tumor activity in preclinical studies, including in models of ovarian and triple-negative breast cancer.[1][2] Its mechanism of action involves the disruption of the protein translation machinery by inhibiting the interaction of YB-1 with mRNA.[3] This leads to cell cycle arrest, induction of apoptosis, and inhibition of cell migration.[4] In contrast, traditional chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin (B1662922) have well-documented efficacy but also face challenges with drug resistance, a phenomenon that 3D spheroid models are particularly adept at recapitulating. This guide presents available data to facilitate an informed, albeit indirect, comparison.
Data Presentation
This compound Efficacy Data (Primarily from 2D and In Vivo Models)
| Parameter | Cell Line(s) | Concentration/Dose | Observed Effect(s) | Source(s) |
| Cell Growth Inhibition | OVCAR3/4/5/8, SKOV3, ID8 | 0-10 µM (48h) | Inhibition of cell growth. | [4] |
| Apoptosis Induction | OVCAR8, SKOV3, ID8 | 0-5 µM (24h) | Induction of apoptotic cell death. | [4] |
| Cell Cycle Arrest | OVCAR8, SKOV3, ID8 | 1-5 µM (6h) | Arrest in Sub-G1 and G1 phases. | [4] |
| Cell Migration Inhibition | OVCAR8, SKOV3, ID8 | 0-1 µM (12h) | Inhibition of cell migration. | [4] |
| In Vivo Tumor Growth | Mice with ID8 cells | 20 mg/kg (i.p.) | Inhibition of tumor growth. | [4] |
| In Vivo Tumor Growth | Patient-derived xenograft (TNBC) | Oral, 21 days | Up to 63% inhibition of tumor growth. | [3] |
| Metastasis Inhibition | Animal model | Not specified | 65.5% decrease in lung metastasis. | [3] |
Comparative Efficacy of Alternative Drugs in 3D Spheroid Models
| Drug | Cancer Type | Cell Line(s) | 3D Spheroid IC50 | Source(s) |
| Cisplatin | Ovarian Cancer | OVCAR-8 | ~4-fold increase compared to 2D | [5] |
| Ovarian Cancer | HEY, OVCAR-8 | IC50 reduction with ADAM17 inhibitor | [6] | |
| Ovarian Cancer | A2780 | 4.2 µM (parental), 8.4 µM (resistant) | [7] | |
| Ovarian Cancer | MCW-OV-SL-3 | 2.2 µM (parental), 6.2 µM (resistant) | [7] | |
| Various | U-2OS, HeLa, SH-SY5Y, A549 | Higher than 2D cultures | [8] | |
| Paclitaxel | Ovarian Cancer | TOV112D | 7.1 times the monolayer IC50 | [9] |
| Ovarian Cancer | SKOV-3, OVCA432 | Resistance observed in 3D spheroids | [10] | |
| Breast Cancer | MCF-7 | 14.33 +/- 4.51 µM (1h exposure) | [11] | |
| Colon Cancer | DLD-1 | 33.0 +/- 8.89 µM (1h exposure) | [11] | |
| Doxorubicin | Triple-Negative Breast Cancer | BT-20 | No effect at concentrations effective in 2D; ≥6 µM required to affect spheroid integrity | [12][13] |
| Triple-Negative Breast Cancer | 4T1 | IC50 of 4.88 µM in combination with PGV-1 |
Experimental Protocols
3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture desired cancer cell lines (e.g., OVCAR-8 for ovarian cancer, MDA-MB-231 for triple-negative breast cancer) under standard conditions to ~80% confluency.
-
Cell Dissociation: Wash cells with PBS and detach using a suitable dissociation reagent (e.g., TrypLE). Neutralize the reagent with complete culture medium.
-
Cell Counting and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count. Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well for a 96-well plate).
-
Plate Coating: Coat the wells of a 96-well ultra-low attachment (ULA) round-bottom plate with a non-adherent coating like agarose (B213101) or use commercially available ULA plates.
-
Spheroid Formation: Seed the cell suspension into the prepared ULA plate. Centrifuge the plate at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Medium Exchange: Perform partial medium changes every 2-3 days by carefully aspirating half of the medium from the top of the well and replacing it with fresh medium.
Spheroid Viability and Growth Inhibition Assay
-
Spheroid Generation: Generate spheroids as described in Protocol 1 and allow them to reach a consistent size (e.g., 300-500 µm in diameter).
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., cisplatin, paclitaxel, doxorubicin) in culture medium. Carefully add the compound dilutions to the wells containing the spheroids. Include vehicle-treated controls.
-
Incubation: Incubate the treated spheroids for a defined period (e.g., 72-120 hours).
-
Viability Assessment:
-
ATP-based assay (e.g., CellTiter-Glo® 3D): Add the reagent to each well according to the manufacturer's instructions. Luminescence, proportional to the amount of ATP and thus cell viability, is measured using a plate reader.
-
Imaging-based analysis: Acquire brightfield or fluorescence images of the spheroids. Spheroid size (diameter or volume) can be measured using image analysis software. A reduction in spheroid size indicates growth inhibition or cell death.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability or growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay in 3D Spheroids
-
Spheroid Treatment: Treat spheroids with the compounds of interest as described in Protocol 2 for a desired time point (e.g., 24-48 hours).
-
Caspase Activity Assay:
-
Use a luminescent or fluorescent caspase-3/7 activity assay kit suitable for 3D cultures (e.g., Caspase-Glo® 3/7 3D Assay).
-
Add the caspase reagent directly to the wells containing the spheroids.
-
Incubate as per the manufacturer's protocol and measure the resulting luminescence or fluorescence, which is proportional to caspase activity and apoptosis.
-
-
Immunofluorescence Staining:
-
Fix the spheroids with 4% paraformaldehyde.
-
Permeabilize the spheroids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the spheroids using a confocal microscope to visualize and quantify apoptotic cells within the 3D structure.
-
Cell Cycle Analysis in 3D Spheroids
-
Spheroid Treatment: Treat spheroids with this compound or comparator drugs for a duration that allows for cell cycle effects to manifest (e.g., 24 hours).
-
Spheroid Dissociation: Carefully collect the spheroids and wash them with PBS. Dissociate the spheroids into a single-cell suspension using an enzymatic solution (e.g., TrypLE) with gentle pipetting.
-
Cell Fixation: Fix the single cells in ice-cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: YB-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing drug efficacy in 3D spheroid models.
References
- 1. [PDF] The Transformative Role of 3D Culture Models in Triple-Negative Breast Cancer Research | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of size and shape of the ovarian cancer spheroids on the drug resistance and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single cell-derived spheroids capture the self-renewing subpopulations of metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicellular ovarian cancer spheroids: novel 3D model to mimic tumour complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, Functional Characterization, and Matrix Effectors Dynamics in 3D Spheroids of Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Droplet-based cell viability assay for analysis of spheroid formation, proliferation and high-resolution IC50 profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of the YB-1 Inhibitor SU056 and the AKT Inhibitor AZD5363 in Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the mechanisms of both action and resistance is paramount in the quest for durable cancer therapies. This guide provides a comparative analysis of SU056, a first-in-class YB-1 inhibitor, and AZD5363 (Capivasertib), an established AKT inhibitor. We delve into their mechanisms of action, preclinical efficacy, potential resistance pathways, and the experimental protocols used to evaluate them.
The Y-box binding protein 1 (YB-1) is a transcription and translation factor implicated in tumor progression and drug resistance across numerous cancers, including triple-negative breast cancer (TNBC) and ovarian cancer. This compound is a novel small molecule inhibitor that directly targets YB-1, disrupting its function in protein synthesis and arresting cancer cell growth. In preclinical studies, this compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents like paclitaxel.[1][2]
As a point of comparison, we examine AZD5363, a potent pan-AKT inhibitor. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and plays a central role in cell survival, proliferation, and resistance to therapy.[3] YB-1 is a downstream effector of this pathway, making a direct comparison between inhibiting the upstream kinase (AKT) and the downstream transcription factor (YB-1) particularly relevant for understanding potential therapeutic strategies and anticipating resistance.
Comparative Efficacy of this compound and AZD5363
The preclinical efficacy of this compound and AZD5363 has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from published studies.
| This compound In Vitro Efficacy: Ovarian Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| OVCAR3 | 1.27 |
| OVCAR4 | 6.8 |
| OVCAR5 | 4.33 |
| OVCAR8 | 3.18 |
| SKOV3 | 1.73 |
| ID8 | 3.75 |
| Data from MedChemExpress, citing Tailor D, et al. Cell Chem Biol. 2021.[4] |
| This compound In Vivo Efficacy | |
| Cancer Model | Treatment Regimen |
| Triple-Negative Breast Cancer (Patient-Derived Xenograft) | Orally, over 21 days |
| Ovarian Cancer (ID8 cell line xenograft) | 20 mg/kg, intraperitoneal injection |
| Ovarian Cancer (OVCAR8 cell line xenograft) | 10 mg/kg this compound (daily, i.p.) + 5 mg/kg Paclitaxel (weekly, i.p.) |
| Data from OHSU News and MedChemExpress, citing Malhotra et al., Cell Reports Medicine, 2024 and Tailor D, et al. Cell Chem Biol. 2021.[2][4] |
| AZD5363 In Vitro Efficacy: Breast Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| T47D | 0.92 |
| MCF-7 | 1.34 |
| ZR-75-1 | 0.05 |
| Data from Akan et al., 2017.[1] |
| AZD5363 In Vivo Efficacy | |
| Cancer Model | Treatment Regimen |
| Ovarian Cancer (ES2 cell line xenograft) | 75 mg/kg and 150 mg/kg |
| Ovarian Cancer (ES2/CP cisplatin-resistant xenograft) | 75 mg/kg and 150 mg/kg |
| Breast Cancer (HER2+ Trastuzumab-resistant xenografts) | Chronic oral dosing |
| Data from Wu et al., 2020 and Davies et al., 2012.[5][6] |
Signaling Pathways and Mechanisms of Action
This compound and AZD5363 target different nodes of a critical oncogenic signaling network. The following diagrams illustrate their points of intervention.
Mechanisms of Resistance: A Comparative Outlook
While preclinical data on acquired resistance specifically to this compound is not yet available, we can infer potential mechanisms based on resistance to other targeted therapies, including AKT inhibitors like AZD5363.
Potential Resistance Mechanisms to this compound:
-
Target Alteration: Mutations in the YB-1 gene that prevent this compound binding without compromising YB-1's oncogenic function.
-
Bypass Pathways: Upregulation of parallel signaling pathways that can drive protein translation and cell survival independently of YB-1. This could involve the activation of other translation initiation factors.
-
Drug Efflux: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.
-
Transcriptional Adaptation: Cancer cells may adapt their transcriptional programs to become less dependent on YB-1 for survival.
Established and Investigated Resistance Mechanisms to AZD5363:
-
Bypass Pathways: Activation of parallel signaling pathways, such as the MAPK/ERK pathway, can circumvent the effects of AKT inhibition.
-
Downstream Reactivation: Increased phosphorylation of downstream effectors like p70S6K, despite AKT inhibition, can restore pro-survival signaling.[1]
-
Loss of Target Dependence: In some contexts, cancer cells can become less reliant on the PI3K/AKT pathway for their growth and survival.
-
Upregulation of Survival Proteins: Increased expression of anti-apoptotic proteins can counteract the pro-apoptotic effects of AKT inhibition.
-
Genetic Alterations: Acquired mutations in components of the PI3K/AKT pathway, or loss of tumor suppressors like PTEN, can contribute to resistance.[3] For instance, loss of the AKT1 p.E17K mutation has been identified as a mechanism of acquired resistance.[3]
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of preclinical drug development. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound or AZD5363) for a specified duration (typically 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 2-4 hours. Metabolically active cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The absorbance values are normalized to the untreated control, and the IC50 is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound or AZD5363) is administered to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives a vehicle control.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Animal health is also monitored for any signs of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Conclusion
This compound represents a promising new therapeutic strategy by targeting YB-1, a key downstream effector in multiple oncogenic pathways. Its mechanism of action, focused on the inhibition of protein translation, offers a distinct approach compared to upstream kinase inhibitors like AZD5363. While direct evidence of resistance to this compound is yet to be established, understanding the well-characterized resistance mechanisms to inhibitors of the PI3K/AKT pathway provides a valuable framework for anticipating and potentially overcoming future clinical challenges. Further research into the long-term effects of YB-1 inhibition and the potential for acquired resistance will be crucial as this compound progresses through clinical development. The comparative data and methodologies presented in this guide aim to support the ongoing efforts in the development of more effective and durable cancer therapies.
References
- 1. Generation and investigation of resistance mechanisms to AZD5363 in breast cancer - Kent Academic Repository [kar.kent.ac.uk]
- 2. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 3. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SU056 Efficacy: A Comparative Analysis with YB-1 Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Y-box binding protein 1 (YB-1) by the small molecule SU056 against the effects of genetic YB-1 knockout. The presented data aims to validate that the cellular effects of this compound are directly mediated through its inhibition of YB-1, a crucial oncoprotein involved in cancer progression and drug resistance.[1][2]
Introduction to YB-1 and the Small Molecule Inhibitor this compound
Y-box binding protein 1 (YB-1) is a multifunctional protein that plays a significant role in various cellular processes, including cell proliferation, DNA repair, and stress responses.[3] Its overexpression is linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1] this compound is a novel, first-in-class small molecule inhibitor that directly targets YB-1.[2][4][5] It has demonstrated potent anti-tumor activity in preclinical models of various cancers, including ovarian and triple-negative breast cancer.[2][4] this compound is reported to induce cell-cycle arrest, apoptosis, and inhibit cell migration in cancer cells by disrupting the interaction of YB-1 with the protein synthesis machinery.[6][7][8]
To rigorously validate that the observed anti-cancer effects of this compound are a direct consequence of YB-1 inhibition, this guide compares the phenotypic and molecular outcomes of this compound treatment with those of genetic YB-1 knockout.
Product Performance Comparison: this compound vs. YB-1 Knockout
The following table summarizes the comparative effects of this compound treatment and YB-1 genetic knockout on key cellular processes in cancer cells. This side-by-side analysis demonstrates a high degree of concordance, strongly suggesting that this compound's mechanism of action is indeed the inhibition of YB-1.
| Cellular Process | Effect of this compound Treatment | Effect of YB-1 Genetic Knockout |
| Cell Proliferation | Inhibition of cell growth and colony formation.[7][8] | Reduced cell proliferation and clonogenic activity.[9][10] |
| Cell Cycle | Arrest in the G1 and sub-G1 phases.[7][8] | Induction of G0/G1 phase arrest.[11] |
| Apoptosis | Induction of apoptotic cell death.[7][8] | Increased susceptibility to apoptosis.[11][12] |
| Cell Migration | Inhibition of cell migration.[7][8] | Reduced cell migration and invasion.[13] |
| Drug Resistance | Enhances the cytotoxic effects of other chemotherapeutic agents like paclitaxel.[7] | Knockdown of YB-1 can sensitize cells to certain therapies. |
| Gene Expression | Downregulation of YB-1 target genes.[7] | Altered expression of genes involved in cell cycle, apoptosis, and proliferation.[13] |
Experimental Data: Quantitative Analysis
The following table presents quantitative data further validating that this compound's efficacy is dependent on the presence of YB-1. A significant increase in the half-maximal inhibitory concentration (IC50) of this compound is observed in cells where YB-1 has been knocked down, indicating that the compound's cytotoxic effects are mediated through its interaction with YB-1.
| Cell Line | Genetic Background | This compound IC50 (μM) | Reference |
| Ovarian Cancer Cells | Scramble Control (SC) | 3.54 (±0.21) | [14] |
| Ovarian Cancer Cells | YBX1-shRNA1 | 15.84 (±0.13) | [14] |
| Ovarian Cancer Cells | YBX1-shRNA2 | 19.15 (±0.34) | [14] |
| SKOV3 | Wild-Type | 1.73 | [11] |
| OVCAR3 | Wild-Type | 1.27 | [7] |
| OVCAR4 | Wild-Type | 6.8 | [7] |
| OVCAR5 | Wild-Type | 4.33 | [7] |
| OVCAR8 | Wild-Type | 3.18 | [7] |
| ID8 | Wild-Type | 3.75 | [7] |
Signaling Pathways Modulated by YB-1
YB-1 is a central node in several oncogenic signaling pathways. Its inhibition by this compound or its genetic removal is expected to impact these pathways, leading to the observed anti-cancer effects.
Caption: Key signaling pathways regulated by YB-1.
Experimental Workflow for this compound On-Target Validation
The following workflow outlines the key steps to validate that the effects of this compound are mediated through its intended target, YB-1.
Caption: Experimental workflow for validating this compound's on-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of YB-1 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the general steps for creating a YB-1 knockout cell line.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the YBX1 gene using a publicly available tool (e.g., CHOPCHOP). Design at least two different sgRNAs to control for off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles 48-72 hours post-transfection.
-
Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
-
Perform single-cell sorting into 96-well plates to isolate clonal populations.
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the targeted region.
-
Use Sanger sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels) in the YBX1 gene.
-
Confirm the absence of YB-1 protein expression by Western blot analysis.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both wild-type/scramble control and YB-1 knockout cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for 24-48 hours. For the knockout validation, compare untreated wild-type and YB-1 knockout cells.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
The data presented in this guide provides strong evidence that the small molecule inhibitor this compound exerts its anti-cancer effects through the specific inhibition of YB-1. The striking similarities in the cellular phenotypes induced by this compound treatment and YB-1 genetic knockout, coupled with the demonstrated on-target activity in YB-1 knockdown cells, validate this compound as a potent and specific YB-1 inhibitor. This comparative approach serves as a robust framework for the validation of targeted therapies in preclinical drug development.
References
- 1. YB-3 substitutes YB-1 in global mRNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. YBX1 mediates translation of oncogenic transcripts to control cell competition in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. YBX1 as an oncogenic factor in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. YB-1 Knockdown Inhibits the Proliferation of Mesothelioma Cells through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20240016784A1 - Y box binding protein 1 inhibitors - Google Patents [patents.google.com]
SU056 Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models, Offering a Novel Approach for Hard-to-Treat Cancers
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the significant anti-tumor activity of SU056, a first-in-class Y-box binding protein 1 (YB-1) inhibitor, in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) and ovarian cancer. These studies provide compelling evidence for this compound as a promising therapeutic agent, both as a monotherapy and in combination with standard-of-care chemotherapy, for patient populations with limited treatment options.
Recent findings from studies in TNBC PDX models have shown that orally administered this compound can inhibit tumor growth by up to 63%.[1] Furthermore, in a model of tumor metastasis, this compound treatment led to a remarkable 65.5% decrease in lung metastases.[1] These results underscore the potential of this compound to not only control primary tumor growth but also to mitigate the spread of cancer to distant organs, a major cause of mortality in cancer patients.
In addition to its efficacy as a single agent, this compound has demonstrated synergistic effects when combined with paclitaxel (B517696), a commonly used chemotherapeutic agent. In xenograft models of ovarian cancer, the combination of this compound and paclitaxel resulted in a significantly greater reduction in tumor growth compared to either agent alone.[2][3][4] This suggests that this compound may enhance the cytotoxic effects of conventional chemotherapy, potentially allowing for lower effective doses and reduced side effects.
Mechanism of Action: Targeting the YB-1 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting YB-1, a multifunctional oncoprotein that is overexpressed in numerous cancers and is associated with tumor progression, drug resistance, and poor prognosis.[4][5] YB-1 plays a crucial role in regulating the transcription and translation of genes involved in cell proliferation, survival, and DNA repair. By interacting with YB-1, this compound disrupts its ability to bind to mRNA and interferes with the protein synthesis machinery, ultimately suppressing the translation of key oncogenic proteins.[1]
The YB-1 signaling pathway is activated by various upstream signals, including growth factors and stress stimuli, which lead to the phosphorylation and nuclear translocation of YB-1. Once in the nucleus, YB-1 can activate the transcription of a wide range of target genes that promote cancer cell growth and survival.
References
- 1. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
The Next Frontier in BRCA-Mutant Cancer Therapy: A Comparative Guide to the Potential Synergy of SU056 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on exploiting the inherent vulnerabilities of tumor cells. For cancers harboring BRCA1/2 mutations, the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors has been a landmark achievement, leveraging the concept of synthetic lethality to selectively eliminate cancer cells with deficient homologous recombination (HR) DNA repair.[1][2] Concurrently, novel therapeutic agents targeting other key cellular pathways are emerging. One such agent is SU056, a potent inhibitor of Y-box binding protein 1 (YB-1), an oncoprotein implicated in tumor progression, drug resistance, and DNA damage repair.[3][4]
While no direct preclinical or clinical studies have yet evaluated the combination of this compound and PARP inhibitors, a compelling scientific rationale exists for their potential synergistic interaction in BRCA-mutant cancers. This guide provides a comprehensive comparison of their individual mechanisms and explores the hypothetical synergy, supported by available preclinical data for each agent. We also propose a standardized experimental workflow to validate this promising therapeutic strategy.
Mechanisms of Action: A Tale of Two Pathways
This compound: Targeting the Master Regulator YB-1
This compound is a small molecule inhibitor that targets Y-box binding protein 1 (YB-1).[5][6] YB-1 is a multifunctional protein that plays a crucial role in various cellular processes, including transcription, translation, and DNA repair.[7] In the context of cancer, YB-1 is frequently overexpressed and contributes to tumor progression by:
-
Promoting Cell Proliferation and Cell Cycle Progression: YB-1 can activate the transcription of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases.[8][9]
-
Inducing Drug Resistance: YB-1 is a known driver of resistance to various chemotherapeutic agents.[10]
-
Modulating the DNA Damage Response (DDR): Emerging evidence suggests that YB-1 participates in DNA repair pathways.[7][11] It has been shown to interact with key DNA repair proteins, potentially influencing the choice and efficiency of repair mechanisms.[11]
By inhibiting YB-1, this compound can induce cell-cycle arrest, apoptosis, and inhibit cell migration in cancer cells.[5][6]
PARP Inhibitors: Exploiting Synthetic Lethality in BRCA-Mutant Cancers
PARP inhibitors, such as Olaparib and Talazoparib, are a class of drugs that block the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks (SSBs).[5][12] In healthy cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become heavily reliant on PARP-mediated SSB repair for their survival. When PARP is inhibited, SSBs accumulate and convert to DSBs, which cannot be repaired in the absence of a functional HR pathway. This leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality .[13][14]
Proposed Synergistic Interaction of this compound and PARP Inhibitors
The hypothesized synergy between this compound and PARP inhibitors in BRCA-mutant cancers is rooted in the multifaceted role of YB-1 in the DNA damage response. By inhibiting YB-1, this compound may potentiate the effects of PARP inhibitors through several mechanisms:
-
Further Impairment of DNA Repair: YB-1 has been implicated in DNA repair processes, including potentially influencing the choice of repair pathways.[7][15] Inhibition of YB-1 by this compound could further compromise the already crippled DNA repair machinery in BRCA-mutant cells, making them even more susceptible to the DNA damage induced by PARP inhibitors.
-
Abrogation of Cell Cycle Checkpoints: YB-1 is known to regulate cell cycle progression.[8][9] By disrupting YB-1 function, this compound may interfere with the activation of cell cycle checkpoints that would normally allow time for DNA repair, thereby forcing cells with unrepaired DNA damage into mitosis and subsequent cell death.
-
Overcoming Resistance: YB-1 is a known driver of drug resistance.[10] Combining a YB-1 inhibitor with a PARP inhibitor could be a strategy to prevent or overcome acquired resistance to PARP inhibitor monotherapy.
The following diagram illustrates the proposed synergistic mechanism:
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors in BRCA-mutant cancers.
Preclinical Data: Individual Agent Performance
While combination data is not yet available, the following tables summarize the preclinical performance of this compound and representative PARP inhibitors as monotherapies.
Table 1: Preclinical Activity of this compound
| Cancer Type | Cell Line | Assay | IC50 / Effect | Reference |
| Ovarian Cancer | OVCAR-8 | Cell Viability | IC50: 1.27 µM | [5] |
| Ovarian Cancer | ID8 | Cell Viability | IC50: 3.75 µM | [5] |
| Ovarian Cancer | OVCAR-8, ID8 | Colony Formation | Inhibition in a dose-dependent manner | [6] |
| Ovarian Cancer | OVCAR-8, SKOV3, ID8 | Apoptosis | Induction of apoptosis | [6] |
| Ovarian Cancer (in vivo) | ID8 xenograft | Tumor Growth | 2-fold reduction in tumor weight (20 mg/kg) | [5] |
Table 2: Preclinical Activity of PARP Inhibitors (Olaparib & Talazoparib)
| PARP Inhibitor | Cancer Type | Cell Line/Model | Assay | IC50 / Effect | Reference |
| Olaparib | Breast Cancer (BRCA1-mutant) | MDA-MB-436 | Cell Viability | IC50: ~0.1 µM | [4] |
| Olaparib | Ovarian Cancer (BRCA2-mutant) | PEO1 | Cell Viability | IC50: ~0.01 µM | [4] |
| Talazoparib | Breast Cancer (BRCA1/2-mutant) | Patient-derived xenograft | Tumor Growth | Significant tumor growth inhibition | [16] |
| Talazoparib | Breast Cancer (BRCA1-mutant) | MX-1 | Cell Viability | IC50: <1 nM | [16] |
Proposed Experimental Workflow for Synergy Evaluation
To formally investigate the potential synergy between this compound and PARP inhibitors, a standardized experimental workflow is proposed.
Caption: A standard experimental workflow to test the hypothesized synergy.
Generalized Experimental Protocols
Detailed protocols for the combination of this compound and PARP inhibitors are not yet established. The following are generalized methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate BRCA-mutant and wild-type cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a PARP inhibitor (e.g., Olaparib), and their combination for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for each drug and the combination.
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for the study.
-
Tumor Implantation: Subcutaneously inject BRCA-mutant cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups: vehicle control, this compound alone, PARP inhibitor alone, and the combination of this compound and the PARP inhibitor.
-
Drug Administration: Administer the drugs at predetermined doses and schedules (e.g., daily intraperitoneal injection for this compound and oral gavage for the PARP inhibitor).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for DNA damage markers).
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a novel and scientifically rational therapeutic strategy for the treatment of BRCA-mutant cancers. The inhibition of YB-1 by this compound has the potential to create a state of heightened vulnerability to PARP inhibition by further disrupting DNA repair and cell cycle control. While direct experimental evidence is currently lacking, the mechanistic rationale is strong and warrants further investigation.
Future preclinical studies are essential to validate this hypothesis. These studies should focus on quantifying the synergistic effects in a panel of BRCA-mutant cancer cell lines and in vivo models, elucidating the precise molecular mechanisms underlying the synergy, and establishing optimal dosing and scheduling for the combination. If validated, this combination therapy could offer a new avenue to improve outcomes for patients with BRCA-mutant cancers and potentially overcome resistance to existing therapies.
References
- 1. the-gist.org [the-gist.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Talazoparib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Y box binding protein 1 (YB-1) oncoprotein at the hub of DNA proliferation, damage and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Role for Cold Shock Protein YB-1 in Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-box binding protein-1 (YB-1) promotes cell cycle progression through CDC6-dependent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The proteolytic YB-1 fragment interacts with DNA repair machinery and enhances survival during DNA damaging stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal Procedures for SU056: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of SU056, a cytotoxic agent. It is essential to consult the official Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations, as well as your institution's specific waste management policies. The following procedures are based on best practices for handling cytotoxic waste in a research setting.
This compound is an inhibitor of Y-box binding protein 1 (YB-1) and is used in cancer research to induce cell-cycle arrest and apoptosis.[1][2][3] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste to ensure the safety of laboratory personnel and the environment.[4][5]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the necessary safety protocols. A comprehensive safety program includes the use of engineering controls, adherence to administrative procedures, and the consistent use of personal protective equipment (PPE).[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-approved gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: An N95 respirator may be required depending on the procedure and institutional guidelines.[6]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and any contaminated materials is critical. Segregation of waste at the point of generation is a key principle of cytotoxic waste management.[2][7]
-
Identify and Segregate Cytotoxic Waste: All items that have come into contact with this compound are considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty this compound vials and packaging.
-
Contaminated PPE (gloves, gown, etc.).
-
Labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
-
Use Designated Cytotoxic Waste Containers:
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes) must be placed in a designated, puncture-resistant sharps container with a purple lid.[7]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and labware should be disposed of in a yellow waste bag placed within a rigid, leak-proof container with a purple lid.[5] In some regions, a yellow container with a purple lid is used for all cytotoxic waste.[7][8]
-
Liquid Waste: Unused solutions of this compound should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour this compound solutions down the drain. [4]
-
-
Container Management:
-
Storage and Collection:
-
Spill Management:
-
In the event of a spill, use a chemotherapy spill kit to clean the area.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[6]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 369.34 g/mol [4][9][10] |
| Chemical Formula | C₂₀H₁₆FNO₅[9][11] |
| CAS Number | 2376580-08-2[1][9] |
| IC₅₀ (SKOV3 cells) | 1.73 µM[4][9] |
| Solubility | Soluble in DMSO (e.g., 74 mg/mL or 200.35 mM)[4][10] |
| Storage (Solid) | -20°C for long-term (months to years)[9] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][11] |
Experimental Protocols
Cell Viability Assay to Determine IC₅₀ of this compound
This protocol is a general representation of how the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines like OVCAR3, SKOV3, etc., can be determined.
-
Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR3, SKOV3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. The typical concentration range for this compound is 0-10 µM.[1] Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 48 hours.[1]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
YB-1 Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound as an inhibitor of the YB-1 signaling pathway. YB-1 is a transcription factor that, when activated (e.g., through phosphorylation by AKT), translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and drug resistance.[3][11] this compound inhibits YB-1, leading to the downregulation of these target genes and subsequent cell cycle arrest and apoptosis.[1]
Caption: Mechanism of this compound as a YB-1 inhibitor.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for segregation and disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling SU056
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SU056. As a potent Y-box binding protein 1 (YB-1) inhibitor investigated in cancer research, this compound is classified as a cytotoxic compound, necessitating stringent handling protocols to ensure personnel safety and prevent environmental contamination.[1][2][3][4][5][6] Adherence to the following procedures is mandatory.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidelines are based on best practices for handling cytotoxic and cytostatic drugs.[7][8][9][10][11] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The level of protection required varies with the task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling (e.g., Weighing, Reconstituting) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator |
| Cell Culture and In Vitro Experiments | Nitrile Gloves, Lab Coat, Safety Glasses |
| In Vivo Experiments (Animal Handling) | Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 Respirator |
| Spill Cleanup | Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, N95 or higher Respirator |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
Note: Gloves should be changed frequently, especially if contamination is suspected. When double-gloving, one pair should be worn under the gown cuff and the other over the cuff.[9]
Operational and Disposal Plans
A clear, methodical approach to the handling and disposal of this compound is essential for laboratory safety.
Operational Plan
-
Ordering and Receiving: Before ordering, confirm that your laboratory is equipped for the safe handling and storage of cytotoxic compounds. Upon receipt, inspect the package for any signs of damage. If the package is compromised, do not open it. Instead, contact the supplier and your institution's EHS office immediately. Transport intact packages to the designated storage area in a sealed, leak-proof secondary container.[8]
-
Storage:
-
Store solid this compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), protected from light and moisture.[4][5]
-
Store stock solutions at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[3]
-
All containers must be clearly labeled with the compound name, concentration, preparation date, and a "Cytotoxic" hazard symbol.[8]
-
-
Preparation of Solutions:
-
All manipulations of solid this compound must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1][2] For in vivo experiments, further dilutions may be made in vehicles such as corn oil or a combination of PEG300, Tween-80, and saline.[1][2] It is recommended to prepare fresh solutions for immediate use.[3]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent exposure and environmental contamination.
-
Solid Waste: Dispose of unused this compound powder, contaminated gloves, gowns, and other solid materials in a designated, sealed, and clearly labeled "Cytotoxic Waste" container. This waste must be disposed of through an approved hazardous waste disposal facility.[12]
-
Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, labeled container. Consult your institution's EHS office for specific guidelines on the disposal of cytotoxic liquid waste.
-
Contaminated Materials: All labware, including pipette tips, tubes, and flasks, that has come into contact with this compound should be considered contaminated.
-
Decontaminate reusable glassware by soaking it in a suitable inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, if compatible) before washing.
-
Dispose of single-use plasticware in the designated cytotoxic waste stream.[12]
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | YB-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. pogo.ca [pogo.ca]
- 11. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
